Neohesperidose
Description
Properties
CAS No. |
17074-02-1 |
|---|---|
Molecular Formula |
C12H22O10 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1 |
InChI Key |
VSRVRBXGIRFARR-OUEGHFHCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
melting_point |
191 - 192 °C |
physical_description |
Solid |
Synonyms |
2-O-a-L-Rhamnopyranosyl-D-glucopyranose; 2-O-(6-Deoxy-a-L-mannopyranosyl)-D-glucopyranose |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Stereochemistry of Neohesperidose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical structure and stereochemical configuration of neohesperidose, a disaccharide of significant interest in the study of flavonoids and their biological activities.
Core Chemical Structure
This compound (C₁₂H₂₂O₁₀) is a disaccharide composed of two monosaccharide units: L-rhamnose and D-glucose.[1][2] Specifically, it consists of an α-L-rhamnopyranose unit linked to a D-glucopyranose unit.[1][3] The connection is an α-(1→2) glycosidic bond, meaning the anomeric carbon (C1) of the L-rhamnose is linked to the hydroxyl group on the second carbon (C2) of the D-glucose unit.[1][3] The full systematic IUPAC name for the most common form is α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose.[1]
This linkage is a defining feature, distinguishing it from the isomeric disaccharide rutinose, where the linkage is (1→6). This structural difference is critical in flavonoid chemistry; for instance, flavonoid neohesperidosides like naringin are intensely bitter, while the corresponding flavonoid rutinosides, such as hesperidin, are tasteless.[3][4]
Below is a diagram illustrating the chemical structure of this compound.
References
Elucidating the Structure of Neohesperidose: A Technical Guide to Mass Spectrometry and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structure elucidation of neohesperidose, a disaccharide of significant interest in the fields of natural product chemistry and drug development. This document provides detailed experimental protocols, quantitative data, and logical workflows to guide researchers in the unambiguous identification and characterization of this and similar glycosidic compounds.
Introduction
This compound is a disaccharide composed of a rhamnose unit linked to a glucose unit. It is a common glycosidic moiety found in a variety of naturally occurring flavonoid glycosides, such as neohesperidin. The precise determination of its structure, including the nature of the glycosidic linkage and the stereochemistry of the individual monosaccharide units, is crucial for understanding its biological activity and for the development of new therapeutic agents. This guide outlines the synergistic use of high-resolution mass spectrometry and advanced NMR techniques to achieve a complete and confident structural assignment of this compound.
Mass Spectrometry Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), provides invaluable information regarding the molecular weight and fragmentation pattern of this compound-containing molecules, allowing for the determination of the aglycone and sugar moieties.
Experimental Protocol: LC-ESI-MS/MS
Sample Preparation:
-
Extraction: For plant-derived samples, flavonoids are typically extracted using a methanol/water or ethanol/water mixture. The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate) to isolate the glycosidic fraction.
-
Purification: The glycoside-rich fraction is subjected to column chromatography (e.g., silica gel, Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure neohesperidoside.
-
Sample for Analysis: A stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol, DMSO) at a concentration of approximately 1 mg/mL. This is further diluted with the initial mobile phase to a final concentration of 1-10 µg/mL for LC-MS analysis.
Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might be: 5-30% B over 15 minutes, then a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is ideal.
-
Ionization Mode: Both positive and negative ion modes should be evaluated, as flavonoids can ionize well in both. Negative mode is often preferred for flavonoid glycosides.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in the MS/MS experiments to obtain a rich fragmentation spectrum.
-
Data Presentation: Fragmentation of Neohesperidin
The tandem mass spectrum of a neohesperidoside, such as neohesperidin, reveals a characteristic fragmentation pattern. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the this compound moiety.
Table 1: Key MS/MS Fragment Ions of Neohesperidin (Negative Ion Mode)
| m/z (Da) | Description of Fragment Ion |
| 609.18 | [M-H]⁻ (Deprotonated molecular ion of neohesperidin) |
| 447.12 | [M-H - 162]⁻ (Loss of the terminal rhamnose unit) |
| 301.07 | [Aglycone-H]⁻ (Hesperetin aglycone after loss of this compound) |
| 257.08 | [Aglycone-H - CO₂]⁻ |
| 151.04 | Fragment from Retro-Diels-Alder (RDA) cleavage of the C-ring of the aglycone |
| 107.05 | Further fragmentation of the RDA product |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Fragmentation Pathway Diagram
The fragmentation of neohesperidin in ESI-MS/MS typically proceeds through the cleavage of the glycosidic bonds, followed by fragmentation of the aglycone.
Caption: Proposed fragmentation pathway of neohesperidin in negative ion ESI-MS/MS.
NMR Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the complete and unambiguous structure elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and stereochemistry of the molecule.
Experimental Protocol: 1D and 2D NMR
Sample Preparation:
-
Sample Amount: A minimum of 5-10 mg of the purified neohesperidoside is required for a comprehensive set of NMR experiments.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for flavonoid glycosides due to its excellent dissolving power. Other solvents such as methanol-d₄ or pyridine-d₅ can also be used.
-
Procedure: Dissolve the sample in approximately 0.5 mL of the deuterated solvent in a standard 5 mm NMR tube.
Instrumentation and Experiments:
-
Spectrometer: A high-field NMR spectrometer (500 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving overlapping signals in the sugar region.
-
1D Experiments:
-
¹H NMR: Provides information on the number and type of protons, their chemical environment, and their coupling to neighboring protons.
-
¹³C NMR and DEPT-135: The ¹³C NMR spectrum reveals the number of carbon atoms, while the DEPT-135 experiment helps to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, which is essential for tracing the spin systems within the glucose and rhamnose rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for establishing the linkage between the glucose and rhamnose units and the connection of the disaccharide to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can help to confirm the stereochemistry of the glycosidic linkage.
-
Data Presentation: NMR Chemical Shifts and Coupling Constants
The complete assignment of the ¹H and ¹³C NMR spectra is the cornerstone of structure elucidation. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
Table 2: ¹H and ¹³C NMR Data for the this compound Moiety of Neohesperidin (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm) | J (Hz) |
| Glucose | |||
| 1' | 99.8 | 5.08 (d) | 7.5 |
| 2' | 76.5 | 3.25 (m) | |
| 3' | 77.2 | 3.40 (m) | |
| 4' | 70.0 | 3.15 (m) | |
| 5' | 76.0 | 3.50 (m) | |
| 6'a | 60.8 | 3.70 (m) | |
| 6'b | 3.55 (m) | ||
| Rhamnose | |||
| 1'' | 100.9 | 4.55 (s) | |
| 2'' | 70.6 | 3.65 (m) | |
| 3'' | 70.4 | 3.30 (m) | |
| 4'' | 72.0 | 3.10 (m) | |
| 5'' | 68.5 | 3.45 (m) | |
| 6'' | 17.9 | 1.08 (d) | 6.0 |
Note: These are representative values and may vary slightly based on experimental conditions. The assignments are confirmed by 2D NMR data.
Logical Workflow for NMR-based Structure Elucidation
The process of elucidating the structure of this compound using NMR data follows a logical progression.
Caption: Logical workflow for the structure elucidation of this compound using NMR spectroscopy.
Integrated Approach and Conclusion
The most robust structural elucidation of this compound is achieved through the integration of both mass spectrometry and NMR spectroscopy. MS provides the initial confirmation of the molecular formula and the identities of the constituent monosaccharides and the aglycone. NMR then provides the definitive evidence for the connectivity of the atoms within each sugar, the linkage between the sugar units, and the stereochemistry of the glycosidic bonds.
This technical guide has provided a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of this compound. By following the detailed protocols and logical workflows presented, researchers and drug development professionals can confidently characterize this and other complex glycosidic natural products, paving the way for a deeper understanding of their structure-activity relationships.
A Comprehensive Technical Guide to the Biological Activity Screening of Neohesperidose-Containing Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of key neohesperidose-containing flavonoids: neohesperidin, naringin, rhoifolin, and poncirin. This document summarizes quantitative data on their antioxidant, anti-inflammatory, and cytotoxic properties, details common experimental protocols for their screening, and visualizes the cellular signaling pathways they modulate.
Introduction to this compound-Containing Flavonoids
Flavonoids are a diverse group of polyphenolic compounds naturally found in plants, recognized for their significant contributions to human health. A specific subset of these compounds, characterized by the presence of a this compound moiety, has garnered considerable attention for a wide spectrum of pharmacological activities. This group includes prominent flavonoids such as neohesperidin, naringin, rhoifolin, and poncirin, which are predominantly found in citrus fruits. Their unique chemical structure influences their bioavailability and biological actions, making them promising candidates for the development of novel therapeutic agents. This guide focuses on the screening of their biological activities, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action at a molecular level.
Quantitative Biological Activity Data
The following tables summarize the reported quantitative data for the biological activities of selected this compound-containing flavonoids.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Naringin | DPPH Radical Scavenging | > 100 µM | [1] |
| ABTS Radical Scavenging | 39.11±1.02 µg/mL | [2] | |
| Poncirin | DPPH Radical Scavenging | - | |
| Hesperidin | DPPH Radical Scavenging | 88.32±3.05 µg/mL | [2] |
| ABTS Radical Scavenging | 44.63±5.11 µg/mL | [2] |
Note: Data for some compounds were not available in the provided search results. Hesperidin is included for comparison as a related citrus flavonoid.
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Inhibitory Action | Concentration/IC50 | Reference |
| Neohesperidin | Macrophages | Reduction of TNF-α and IL-6 | - | [3] |
| Naringin | Macrophages | Suppression of NO, iNOS, COX-2, TNF-α, IL-6 | - | [4] |
| Rhoifolin | RAW264.7 | Inhibition of TNF-α, IL-6, IL-1β | 100 µmol/L | [5] |
Table 3: Cytotoxic Activity
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Naringin | MCF-7 (Breast) | 6.8 µg/ml (as Ag(I) complex) | [6] |
| A549 (Lung) | 5.9 µg/ml (as Ag(I) complex) | [6] | |
| Poncirin | AGS (Gastric) | ~130 µM | [7] |
| SGC-7901 (Gastric) | 57.3% inhibition at 25 µg/mL | [8] | |
| SKBR3 (Breast) | 8 µM |
Table 4: Enzyme Inhibitory Activity
| Compound | Enzyme | IC50 Value | Reference |
| Rhoifolin | α-glucosidase | - | [9] |
| Fisetin (for comparison) | α-glucosidase | 4.099 × 10⁻⁴ mM | [10] |
Note: Specific IC50 values for rhoifolin against α-glucosidase were not found, though its inhibitory potential is noted. Fisetin is included as a reference flavonoid with strong activity.
Key Signaling Pathways in Flavonoid Bioactivity
The biological effects of these flavonoids are often mediated by their interaction with key intracellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Neohesperidin and the PI3K/Akt/mTOR Pathway
Neohesperidin and its derivative, neohesperidin dihydrochalcone (NHDC), have been shown to modulate the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and metabolism. By down-regulating this pathway, NHDC can inhibit fat and lipid accumulation.[11]
Naringin's Influence on MAPK and NF-κB Pathways
Naringin exerts significant anti-inflammatory and anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It can inhibit the phosphorylation of key proteins in the MAPK cascade (p38, ERK, and JNK) and suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and mediators.[12][13]
Rhoifolin and the NF-κB Signaling Pathway
Rhoifolin demonstrates potent anti-inflammatory properties primarily by targeting the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of IκBα and IKKβ, key steps in the activation of NF-κB.[5] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[14]
Poncirin's Dual Role in PI3K/Akt and Apoptotic Pathways
Poncirin has been identified to have a dual role in cellular signaling. It can activate the PI3K/Akt pathway, which is beneficial in contexts like improving insulin sensitivity. Conversely, in cancer cells, poncirin can induce apoptosis through the extrinsic pathway by up-regulating the Fas ligand (FasL), leading to the activation of caspase-8 and caspase-3.[7]
Detailed Experimental Protocols
This section provides standardized protocols for common in vitro assays used in the screening of this compound-containing flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the flavonoid solution.
-
Add 180 µL of the DPPH solution to each well.
-
For the control, add 20 µL of the solvent instead of the flavonoid solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the flavonoid for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only).
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured at 540 nm.
Protocol:
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the flavonoid for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production.
-
α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured at 405 nm, is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture:
-
In a 96-well plate, add the test flavonoid at various concentrations.
-
Add α-glucosidase solution (from Saccharomyces cerevisiae) and incubate for 10 minutes at 37°C.
-
-
Substrate Addition:
-
Initiate the reaction by adding the substrate, pNPG.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
-
Calculation:
-
The percentage of enzyme inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined from the dose-response curve. Acarbose is commonly used as a positive control.[16]
-
Conclusion
This compound-containing flavonoids exhibit a remarkable range of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory effects. Their ability to modulate critical cellular signaling pathways, such as PI3K/Akt/mTOR, MAPK, and NF-κB, underscores their therapeutic potential. The standardized screening protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other natural compounds. Further research, guided by these methodologies, will be crucial in elucidating the full potential of this compound-containing flavonoids in the development of novel drugs for a variety of diseases.
References
- 1. Pinostrobin and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rhoifolin Alleviates Inflammation of Acute Inflammation Animal Models and LPS-Induced RAW264.7 Cells via IKKβ/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and cytotoxic activity of naturally isolated naringin-metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poncirin Induces Apoptosis in AGS Human Gastric Cancer Cells through Extrinsic Apoptotic Pathway by up-Regulation of Fas Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 16. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Intestinal Odyssey of Neohesperidose: A Technical Guide to its Metabolism by Human Gut Microbiota
For Immediate Release
A Deep Dive into the Metabolic Transformation of Neohesperidose by the Human Gut Microbiome, Unveiling Novel Therapeutic Possibilities.
This technical guide provides a comprehensive overview of the metabolic pathway of this compound within the human gut, tailored for researchers, scientists, and drug development professionals. We delve into the intricate enzymatic processes orchestrated by the gut microbiota, the resulting bioactive metabolites, and their subsequent impact on host signaling pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this critical host-microbe interaction.
Introduction: The Significance of this compound Metabolism
This compound is a disaccharide composed of rhamnose and glucose, commonly found as a glycosidic moiety attached to flavonoids in citrus fruits and other plants. These flavonoid neohesperidosides, such as neohesperidin and isorhamnetin-3-O-neohesperidoside, are poorly absorbed in the small intestine in their native form. Their bioavailability and biological activity are almost entirely dependent on the metabolic activities of the human gut microbiota.[1][2] The microbial transformation of these compounds releases the aglycone and further metabolizes it into a variety of smaller, more readily absorbed phenolic compounds, which can exert significant physiological effects.[3] Understanding this metabolic pathway is crucial for developing novel therapeutics and functional foods that leverage the health benefits of these natural compounds.
The Metabolic Pathway of this compound-Containing Flavonoids
The metabolism of flavonoid neohesperidosides by the gut microbiota is a multi-step process, primarily involving deglycosylation followed by the degradation of the aglycone.
Step 1: Deglycosylation - The Gateway to Bioactivity
The initial and rate-limiting step is the enzymatic cleavage of the this compound moiety. This is a two-step hydrolysis process:
-
α-L-rhamnosidase Activity: Gut bacteria possessing α-L-rhamnosidase enzymes first cleave the terminal rhamnose from the this compound sugar chain.[4][5] This action breaks the α-1,2 glycosidic bond between rhamnose and glucose.
-
β-D-glucosidase Activity: Subsequently, β-glucosidases, also produced by the gut microbiota, hydrolyze the remaining glucose molecule from the flavonoid aglycone.
This deglycosylation releases the flavonoid aglycone (e.g., hesperetin from neohesperidin, isorhamnetin from isorhamnetin-3-O-neohesperidoside), which is more lipophilic and can be absorbed by the intestinal epithelium or undergo further microbial metabolism.[1]
Step 2: Aglycone Degradation - A Cascade of Bioactive Molecules
Once liberated, the flavonoid aglycones are subject to further enzymatic transformations by the gut microbiota, including:
-
Ring Fission: The C-ring of the flavonoid structure is cleaved, leading to the formation of various phenolic acids.[1][6]
-
Demethylation and Dehydroxylation: These reactions further modify the structure of the aglycones and their degradation products. For instance, isorhamnetin can be demethylated to quercetin.[7][8]
Key metabolites resulting from the degradation of hesperetin include 3-(3-hydroxy-4-methoxyphenyl)propionic acid, 3-(3,4-dihydroxyphenyl)propionic acid, and 3-(3-hydroxyphenyl)propionic acid.[6] Similarly, isorhamnetin is metabolized to kaempferol and other phenolic compounds.[7][8]
Quantitative Data on this compound Metabolism
The efficiency of this compound metabolism varies depending on the specific flavonoid glycoside, the composition of an individual's gut microbiota, and the specific bacterial enzymes involved. The following table summarizes available quantitative data on the metabolism of neohesperidin.
| Substrate | Bacterial Enzyme/Strain | Parameter | Value | Reference |
| Neohesperidin | α-L-rhamnosidase (HFM-RhaA) | Conversion Rate | 92.3% in 30 min | [4] |
| Neohesperidin | α-L-rhamnosidase (HFM-Rha78) | Conversion Rate | 86.6% in 120 min | [4] |
| Hesperidin | Lactobacillus acidophilus | Hydrolysis | up to 80% after 10 days | [5] |
| Hesperidin | Lactobacillus brevis | Hydrolysis | up to 80% after 10 days | [5] |
| Rutin | Probiotic strains | Hydrolysis | 0-5% after 10 days | [5] |
Note: Hesperidin contains a rutinose moiety (rhamnose-α-1,6-glucose), while neohesperidin contains a this compound moiety (rhamnose-α-1,2-glucose). The difference in the glycosidic linkage can affect the rate and extent of hydrolysis by different bacterial enzymes.
Experimental Protocols
The study of this compound metabolism by the gut microbiota typically involves in vitro fermentation models and advanced analytical techniques for metabolite identification.
In Vitro Fermentation of Flavonoids with Human Fecal Microbiota
This protocol simulates the conditions of the human colon to study the metabolic activity of the gut microbiota on a specific substrate.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS).
-
Basal Medium: A sterile, anaerobic basal medium is prepared containing nutrients that support the growth of a wide range of gut bacteria. This medium typically includes peptone, yeast extract, salts, and reducing agents like L-cysteine hydrochloride.
-
Fermentation: The fecal slurry is inoculated into the basal medium containing the test flavonoid neohesperidoside (e.g., neohesperidin) at a specific concentration. The fermentation is carried out in an anaerobic chamber or a fermenter with a controlled temperature (37°C) and pH (typically 6.8-7.0).
-
Sampling: Samples are collected at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the degradation of the parent compound and the formation of metabolites.
-
Sample Processing: The collected samples are centrifuged to pellet the bacterial cells and solid debris. The supernatant, containing the metabolites, is then extracted, typically with a solvent like ethyl acetate, and prepared for analysis.
UPLC-Q-TOF/MS Analysis of Metabolites
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful technique for the separation, identification, and quantification of flavonoid metabolites.
-
Chromatographic Separation (UPLC): The extracted samples are injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: acetonitrile) is used to separate the different metabolites based on their polarity.
-
Mass Spectrometry Detection (Q-TOF/MS): The eluent from the UPLC is introduced into the Q-TOF mass spectrometer. The instrument is typically operated in both positive and negative electrospray ionization (ESI) modes to detect a wide range of metabolites.
-
Metabolite Identification: Metabolites are identified by comparing their accurate mass-to-charge ratio (m/z), retention time, and fragmentation patterns (MS/MS spectra) with those of authentic standards or by searching against metabolite databases.
Impact on Host Signaling Pathways
The metabolites produced from the microbial degradation of this compound-containing flavonoids, particularly the aglycones hesperetin and isorhamnetin, have been shown to modulate key intracellular signaling pathways involved in inflammation and cellular stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Hesperetin has been demonstrated to attenuate the NF-κB pathway by reducing the phosphorylation of IκBα and IKKα/β, which prevents the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[9][10]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation, cell proliferation, and apoptosis. Isorhamnetin has been shown to inhibit the phosphorylation of key proteins in the MAPK family, such as ERK, JNK, and p38.[11][12][13] By downregulating the MAPK pathway, isorhamnetin can suppress the production of pro-inflammatory mediators.
References
- 1. The Intestinal Fate of Citrus Flavanones and Their Effects on Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Intestinal Fate of Citrus Flavanones and Their Effects on Gastrointestinal Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Selectivities of GH78 α-L-Rhamnosidases from Human Gut Bacteria on Dietary Flavonoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhamnosidase activity of selected probiotics and their ability to hydrolyse flavonoid rhamnoglucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unraveling the Protective Effect of Hesperetin In Experimentally Induced Colitis: Inhibition of NF-κB and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hesperetin regulates the intestinal flora and inhibits the TLR4/NF-κB signaling axis to protect the blood-milk barrier and prevent mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Mechanistic Insights into Isorhamnetin: Targeting MAPK and NF-κB Pathways to Mitigate LPS-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Neohesperidose vs. Rutinose: A Technical Guide to Structural and Functional Divergence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohesperidose and rutinose, two isomeric disaccharides, are pivotal components of many naturally occurring flavonoid glycosides. Composed of the same monosaccharide units—L-rhamnose and D-glucose—their distinct glycosidic linkage imparts profoundly different structural conformations and, consequently, disparate functional and biological properties. This technical guide provides an in-depth comparison of this compound and rutinose, focusing on their structural nuances, the resulting functional differences in taste and bioavailability, and the analytical methods used for their characterization. Quantitative data are presented for comparative analysis, and detailed experimental protocols for key analytical techniques are provided.
Structural Differences: The Critical Glycosidic Linkage
The fundamental difference between this compound and rutinose lies in the point of attachment of L-rhamnose to D-glucose. This single stereochemical variation dictates the overall three-dimensional structure of the disaccharide and its subsequent interactions with biological systems.
-
This compound: Features an α-L-Rhamnopyranosyl-(1→2)-D-glucopyranose linkage. The rhamnose unit is connected to the C2 hydroxyl group of glucose.
-
Rutinose: Features an α-L-Rhamnopyranosyl-(1→6)-D-glucopyranose linkage. The rhamnose unit is connected to the C6 hydroxyl group of glucose.
This variation in linkage position is the primary determinant of the divergent properties observed between flavonoids carrying these respective sugar moieties.
Figure 1: Glycosidic linkages of this compound and Rutinose.
Physicochemical and Functional Properties
The structural isomerism directly translates to differences in physicochemical properties and biological functions. One of the most commercially significant distinctions is taste. Flavanone glycosides containing this compound, such as naringin and neohesperidin, are intensely bitter.[1] In contrast, their rutinose-containing counterparts, narirutin and hesperidin, are comparatively tasteless.[1] This is attributed to the specific stereochemistry required for interaction with bitter taste receptors on the tongue. Furthermore, dihydrochalcone derivatives of neohesperidosides can be potent sweeteners, a property not shared by rutinosides.
Quantitative Data Summary
While data for the pure disaccharides are sparse, the properties of their corresponding flavonoid glycosides highlight their functional differences.
| Property | This compound-Containing Flavonoids | Rutinose-Containing Flavonoids | Reference(s) |
| Associated Taste | Bitter (e.g., Naringin, Neohesperidin) | Tasteless (e.g., Narirutin, Hesperidin) | [1] |
| Solubility (Hesperidin vs. Neohesperidin) | Neohesperidin is more soluble than Hesperidin. | Hesperidin has low water solubility. | [2] |
| Enzymatic Hydrolysis Specificity | Resistant to rutinosidases. | Substrate for rutinosidases (α-rhamnosidases). | [3][4] |
| Bioavailability Impact | Generally lower bioavailability due to inefficient hydrolysis by human gut microbiota. | Hydrolysis by gut microbiota releases the aglycone for absorption. | [3][4][5] |
Functional Differences in Biological Systems
Enzymatic Hydrolysis and Bioavailability
The most critical functional difference lies in their susceptibility to enzymatic cleavage. The human small intestine lacks the enzymes to hydrolyze either disaccharide from its flavonoid aglycone. Consequently, these glycosides pass to the colon, where the gut microbiota determines their fate.[3][4]
-
Rutinose: The α-1,6 linkage of rutinose is a substrate for specific α-L-rhamnosidases present in certain gut bacteria, such as Bifidobacterium.[3][4] This enzymatic action cleaves the rhamnose, and subsequent β-glucosidase activity releases the aglycone (e.g., hesperetin from hesperidin), which can then be absorbed by the colonocytes and enter systemic circulation.[3]
-
This compound: The α-1,2 linkage is not readily hydrolyzed by the same microbial enzymes.[3] This resistance to cleavage significantly reduces the liberation of the aglycone, leading to lower absorption and bioavailability compared to the corresponding rutinoside.
// Nodes Ingestion [label="Oral Ingestion of\nFlavonoid Glycosides", fillcolor="#F1F3F4"]; Rutin [label="Flavonoid-Rutinose\n(e.g., Hesperidin)", fillcolor="#FBBC05"]; Neo [label="Flavonoid-Neohesperidose\n(e.g., Naringin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Colon [label="Colon / Gut Microbiota", shape="ellipse", fillcolor="#F1F3F4"]; Enzyme [label="Microbial α-rhamnosidase\n+ β-glucosidase", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aglycone [label="Aglycone Released\n(e.g., Hesperetin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorb [label="Systemic Absorption", shape="ellipse", fillcolor="#F1F3F4"]; NoHydrolysis [label="Poor Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Excretion", shape="ellipse", fillcolor="#F1F3F4"];
// Edges Ingestion -> Rutin; Ingestion -> Neo; Rutin -> Colon; Neo -> Colon; Colon -> Enzyme [style=dashed]; Rutin -> Enzyme [label="Hydrolysis"]; Enzyme -> Aglycone; Aglycone -> Absorb; Neo -> NoHydrolysis; NoHydrolysis -> Excretion; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }
Figure 2: Impact of disaccharide linkage on flavonoid bioavailability.
Modulation of Signaling Pathways
Flavonoid aglycones, such as hesperetin and naringenin, are known to modulate various intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical in inflammation, cell survival, and metabolism.[6][7] The functional difference imparted by this compound versus rutinose is primarily indirect . It is not the sugar moiety itself that differentially interacts with these pathways, but rather its control over the release and subsequent bioavailability of the active aglycone.
A flavonoid rutinoside, by virtue of its efficient hydrolysis in the colon, delivers a higher concentration of the aglycone to the systemic circulation. This allows for more significant modulation of downstream targets. For instance, the released hesperetin can suppress NF-κB activation, a key driver of inflammation.[7] The corresponding neohesperidoside would have a much-reduced effect due to the limited release of its aglycone.
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS, TNF-α)", shape="ellipse", fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκBα", fillcolor="#FBBC05"]; NFkB_cyto [label="p65/p50 (Inactive)\n[Cytoplasm]", shape="Mdiamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aglycone [label="Flavonoid Aglycone\n(Hesperetin, Naringenin, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_nuc [label="p65/p50 (Active)\n[Nucleus]", shape="Mdiamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(COX-2, iNOS, IL-6)", shape="note", fillcolor="#F1F3F4"];
// Edges Stimulus -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB_cyto [label="releases"]; NFkB_cyto -> NFkB_nuc [label="translocates"]; NFkB_nuc -> Transcription [label="initiates"]; Aglycone -> IKK [label="inhibits", style=dashed, arrowhead=Tee]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }
Figure 3: Inhibition of NF-κB signaling by flavonoid aglycones.
Experimental Protocols
Protocol for Disaccharide Linkage Determination by 2D-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating glycosidic linkages. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment.
Objective: To identify the carbon atom of the glucose residue linked to the anomeric proton of the rhamnose residue.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified flavonoid glycoside in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 25°C.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra for initial signal assignment.
-
Acquire a 2D ¹H-¹³C HMBC spectrum. This experiment detects correlations between protons and carbons separated by 2-3 bonds.
-
-
Data Analysis:
-
Identify the Anomeric Proton: Locate the anomeric proton (H-1') of the rhamnose unit in the ¹H spectrum (typically a doublet around 4.5-5.5 ppm).
-
Trace the Correlation: In the HMBC spectrum, find the cross-peak corresponding to this anomeric proton.
-
Identify the Linked Carbon: Trace the correlation from the H-1' of rhamnose to a carbon signal in the ¹³C dimension.
-
For this compound: A correlation will be observed between the H-1' of rhamnose and the C-2 of glucose.
-
For Rutinose: A correlation will be observed between the H-1' of rhamnose and the C-6 of glucose.
-
-
Protocol for Separation of Flavonoid Isomers by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify isomeric flavonoid glycosides, such as the neohesperidoside naringin and the rutinoside narirutin.
Objective: To achieve baseline separation of flavonoid glycoside isomers.
Methodology:
-
Sample Preparation:
-
Prepare standard solutions of naringin and narirutin (or other isomer pairs) in methanol at a concentration of 1 mg/mL.
-
Prepare unknown samples by extracting plant material or dissolving the sample in methanol, followed by filtration through a 0.45 µm syringe filter.
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Column Temperature: 25°C.[8]
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: Water with 0.1% formic or acetic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: Increase to 40% B
-
25-30 min: Increase to 100% B
-
30-35 min: Hold at 100% B
-
35-36 min: Return to 20% B
-
36-40 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
-
Data Analysis:
-
Identify peaks by comparing retention times with pure standards.
-
Quantify the compounds by creating a calibration curve from the standard solutions. In reversed-phase HPLC, rutinosides often elute slightly earlier than their neohesperidoside isomers.
-
Conclusion
The distinction between this compound and rutinose is a clear example of how subtle changes in molecular architecture can lead to significant functional divergence. The α-(1→2) linkage in this compound versus the α-(1→6) linkage in rutinose fundamentally alters the molecule's shape, taste profile, and susceptibility to enzymatic hydrolysis. For researchers in drug development and food science, understanding this difference is critical. It directly impacts the bioavailability of flavonoid aglycones and dictates the sensory properties of food products. The analytical protocols outlined herein provide a robust framework for the accurate identification and separation of these important isomeric structures.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Biosynthesis of Flavonoid Glycosides Containing Neohesperidose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways, enzymatic mechanisms, and experimental methodologies involved in the production of flavonoid glycosides containing the neohesperidose moiety. These compounds, prevalent in citrus fruits, are of significant interest due to their diverse biological activities and role as precursors to high-intensity sweeteners.
Overview of the Biosynthetic Pathway
The formation of flavonoid neohesperidosides is a multi-step process that begins with the general phenylpropanoid pathway to synthesize the core flavonoid aglycone. This is followed by a sequential two-step glycosylation catalyzed by specific UDP-glycosyltransferases (UGTs).
Synthesis of the Flavonoid Aglycone
The journey starts with the amino acid L-phenylalanine (or L-tyrosine in some pathways), which enters the phenylpropanoid pathway.[1][2] A series of enzymatic reactions, catalyzed by enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA-ligase (4CL), produces p-coumaroyl-CoA.[1][3] This molecule serves as the entry point into the flavonoid-specific branch.
Chalcone synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][5] This chalcone is subsequently isomerized by chalcone isomerase (CHI) to yield the flavanone naringenin, a central precursor for many citrus flavonoids.[6][7] Naringenin can then be hydroxylated to produce other aglycones like hesperetin.
Sequential Glycosylation to Form this compound
The defining feature of neohesperidosides is the disaccharide this compound (rhamnosyl-α-1,2-glucose), which is typically attached to the 7-hydroxyl group of the flavanone aglycone.[8][9] This process involves two distinct glycosylation events catalyzed by two separate UGTs.
-
Glucosylation: The first step is the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of the aglycone (e.g., naringenin). This reaction is catalyzed by a flavanone 7-O-glucosyltransferase (F7GT), producing a flavanone-7-O-glucoside like prunin.[3]
-
Rhamnosylation: The second step involves the transfer of a rhamnose group from UDP-rhamnose to the 2-hydroxyl position of the newly attached glucose. This specific α-1,2 linkage is formed by a flavanone 7-O-glucoside 1,2-rhamnosyltransferase, completing the synthesis of the neohesperidoside, such as naringin.[3][10]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 10. portlandpress.com [portlandpress.com]
The Bitter Truth: Unraveling the Role of Neohesperidose in Citrus Flavonoid Bitterness
A Technical Guide for Researchers and Drug Development Professionals
The characteristic bitter taste of certain citrus fruits, a significant factor in consumer acceptance and a consideration in pharmaceutical formulations, is primarily attributed to a specific class of flavonoids: the flavanone neohesperidosides. This technical guide provides an in-depth exploration of the pivotal role of the disaccharide neohesperidose in conferring bitterness to these citrus compounds. We will delve into the structural determinants of bitterness, the interaction with taste receptors, and the experimental methodologies used to quantify and characterize this sensory attribute.
The Structural Basis of Bitterness: The Importance of the Glycosidic Linkage
The bitterness of citrus flavonoids is not inherent to the flavonoid aglycone itself but is critically dependent on the nature of the appended sugar moiety. The key determinant is the disaccharide This compound , which is composed of α-L-rhamnose and β-D-glucose linked via an α-1,2 glycosidic bond. When this compound is attached to the 7-position of a flavanone aglycone, the resulting compound is intensely bitter.
In contrast, the isomeric disaccharide rutinose , where rhamnose and glucose are linked via an α-1,6 glycosidic bond, results in tasteless flavanone glycosides. This stark difference in taste perception arising from a subtle change in the glycosidic linkage highlights the precise structural requirements for activation of bitter taste receptors.
Two of the most well-known bitter flavanone neohesperidosides found in citrus are:
-
Naringin: Composed of the aglycone naringenin and the disaccharide this compound. It is the principal bitter compound in grapefruit.
-
Neohesperidin: Consists of the aglycone hesperetin and the disaccharide this compound. It is found in bitter oranges.
Interestingly, enzymatic or chemical modification of these bitter compounds can lead to a dramatic shift in taste. For instance, the hydrogenation of naringin and neohesperidin yields naringin dihydrochalcone (NDC) and neohesperidin dihydrochalcone (NHDC), respectively, which are intensely sweet compounds.[1] This further underscores the critical role of the flavanone structure in concert with the this compound moiety in determining taste.
Quantitative Analysis of Bitterness
The bitterness of citrus flavonoids can be quantified using both sensory and instrumental methods. Sensory analysis provides a direct measure of human taste perception, while instrumental techniques offer objective and high-throughput screening capabilities.
Sensory Evaluation
Sensory panels, composed of trained or untrained individuals, are utilized to determine the bitterness threshold of a compound. The bitterness threshold is the lowest concentration at which a substance is perceivable as bitter.
| Compound | Aglycone | Glycoside | Bitterness Threshold (mmol/L) | Reference |
| Naringin | Naringenin | 7-O-neohesperidoside | 0.17 | [2] |
| Neohesperidin | Hesperetin | 7-O-neohesperidoside | 0.5 | [2] |
Table 1: Bitterness Thresholds of Major Citrus Flavanone Neohesperidosides.
Cell-Based Assays for Taste Receptor Activation
The molecular basis of bitter taste perception lies in the activation of a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). Cell-based assays are instrumental in identifying which specific TAS2Rs are activated by bitter compounds and in quantifying the potency of this activation. These assays typically involve heterologous expression of human TAS2Rs in cell lines like HEK293T, which are then loaded with a calcium-sensitive fluorescent dye. Activation of the TAS2R by a bitter ligand triggers a signaling cascade that results in an increase in intracellular calcium, which can be measured as a change in fluorescence.
While a broad range of flavonoids has been shown to activate various TAS2Rs, particularly hTAS2R14 and hTAS2R39, specific EC50 values for naringin and neohesperidin across the full panel of 25 human TAS2Rs are not yet comprehensively compiled in a single source. However, the available data indicates that citrus flavonoids are recognized by a subset of these receptors.
Experimental Protocols
Sensory Evaluation of Bitterness Threshold
This protocol outlines a general procedure for determining the bitterness threshold of a flavonoid using a sensory panel.
Objective: To determine the minimum concentration of a flavonoid that can be perceived as bitter.
Materials:
-
Flavonoid sample (e.g., naringin)
-
Deionized, purified water
-
A series of dilutions of the flavonoid in water
-
Opaque tasting cups
-
Data collection forms
Procedure:
-
Panelist Selection and Training: Recruit a panel of 10-15 individuals. Train them to recognize and rate the intensity of bitter taste using standard bitter solutions (e.g., quinine hydrochloride, caffeine).
-
Sample Preparation: Prepare a stock solution of the flavonoid in water. Create a series of dilutions from the stock solution, typically in a geometric series (e.g., decreasing by a factor of 2).
-
Testing Protocol (Ascending Forced-Choice Method):
-
Present panelists with three samples at each concentration level: two are plain water (blanks) and one contains the flavonoid dilution.
-
The order of presentation should be randomized.
-
Ask panelists to identify the "odd" sample (the one that tastes different).
-
Panelists should rinse their mouths with water between each concentration level.
-
-
Data Analysis: The individual threshold is the lowest concentration at which a panelist correctly identifies the flavonoid sample. The group threshold is typically calculated as the geometric mean of the individual thresholds.
Cell-Based Calcium Imaging Assay for TAS2R Activation
This protocol describes a common method for assessing the activation of a specific TAS2R by a citrus flavonoid.
Objective: To determine if a flavonoid activates a specific TAS2R and to quantify its potency (EC50).
Materials:
-
HEK293T cells stably expressing the target human TAS2R (e.g., hTAS2R14) and a chimeric G-protein (e.g., Gα16gust44).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black, clear-bottom cell culture plates.
-
Flavonoid stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
A fluorescence plate reader with an automated injection system (e.g., FLIPR).
Procedure:
-
Cell Culture: Seed the engineered HEK293T cells in a 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation: Prepare a series of dilutions of the flavonoid in the assay buffer.
-
Calcium Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the flavonoid dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium.
-
Plot the ΔF against the logarithm of the flavonoid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Signaling Pathways and Experimental Workflows
The perception of bitterness initiated by the binding of a flavonoid neohesperidoside to a TAS2R involves a well-defined intracellular signaling cascade.
References
A Technical Guide to Preliminary In-Vitro Antioxidant Assays for Neohesperidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core in-vitro assays used to evaluate the antioxidant potential of neohesperidin, a flavonoid glycoside predominantly found in citrus fruits. It includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant molecular pathways and experimental workflows.
Quantitative Antioxidant Activity of Neohesperidin
The antioxidant capacity of neohesperidin has been evaluated using various standard assays. The following tables summarize the quantitative data reported in the literature, providing a comparative overview of its efficacy in different chemical environments.
Table 1: Scavenging of Superoxide (O₂⁻) and Hydroxyl (•OH) Radicals and Inhibition of Lipid Peroxidation by Neohesperidin Dihydrochalcone (NHDC)[1]
| Assay | Concentration | Activity / Inhibition (%) |
| Superoxide Radical (O₂⁻) Scavenging | 10⁻⁴ M | 31.53% |
| 5 x 10⁻⁴ M | 84.62% | |
| Hydroxyl Radical (•OH) Scavenging | 10⁻⁴ M | 6.00% |
| 5 x 10⁻⁴ M | 23.49% | |
| Non-enzymatic Lipid Peroxidation | 10⁻⁴ M | 15.43% |
| 5 x 10⁻⁴ M | 95.33% |
Note: Data is for Neohesperidin Dihydrochalcone (NHDC), a derivative produced by the hydrogenation of neohesperidin.
Table 2: ABTS Radical Scavenging Activity of Neohesperidin[2]
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) (mM) |
| Neohesperidin | 0.6 ± 0.2 |
| NHDC | 1.6 ± 0.1 |
| Phloridzin | 1.5 ± 0.3 |
| Ascorbic Acid | 1.0 ± 0.1 |
| BHT | 0.8 ± 0.1 |
Note: The TEAC value indicates the concentration of a Trolox solution having the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.
Detailed Experimental Protocols
Precise and reproducible methodologies are critical for assessing antioxidant potential. The following are detailed protocols for the most common in-vitro assays, synthesized from established methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Principle: DPPH is a stable free radical with a characteristic deep purple color due to its unpaired electron, showing a strong absorbance maximum around 517 nm[3]. When an antioxidant compound donates a hydrogen atom or electron, the DPPH radical is neutralized to the reduced form, DPPH-H[3]. This reduction leads to a loss of the purple color, and the change in absorbance is spectrophotometrically measured to quantify the scavenging activity[3].
Protocol:
-
Preparation of DPPH Working Solution:
-
Sample Preparation:
-
Reaction and Measurement:
-
In a microplate well or cuvette, add a specific volume of the sample or standard dilution (e.g., 0.5 mL)[4][5].
-
Add a defined volume of the DPPH working solution (e.g., 3.5 mL) to initiate the reaction[4].
-
Include a blank control containing only the solvent and the DPPH solution[3].
-
Mix thoroughly and incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[3][4].
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer[3][4].
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the sample with neohesperidin.
-
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•⁺).
Principle: The ABTS•⁺ radical is generated by the oxidation of ABTS with potassium persulfate[6][7]. The resulting blue-green radical has a characteristic absorbance spectrum, with a maximum at 734 nm[6][8]. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration[7].
Protocol:
-
Preparation of ABTS•⁺ Radical Solution:
-
Preparation of Working Solution:
-
Before use, dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[8].
-
-
Reaction and Measurement:
-
Prepare various concentrations of neohesperidin and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the sample or standard (e.g., 10-30 µL) to a larger volume of the diluted ABTS•⁺ working solution (e.g., 1-4 mL).
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes)[8].
-
Measure the absorbance at 734 nm[7].
-
-
Calculation:
-
The scavenging activity is calculated using the same formula as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Principle: At a low pH, antioxidants reduce the ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorption maximum at 593 nm[9][10]. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample[11].
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following three solutions fresh:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 liter of distilled water[10].
-
TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl[10].
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water[10].
-
-
Prepare the working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[10].
-
Warm the reagent to 37°C before use[10].
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of a known antioxidant, typically ferrous sulfate (FeSO₄), to generate a standard curve[9].
-
-
Reaction and Measurement:
-
Calculation:
-
The antioxidant capacity of the sample is determined by comparing its absorbance value to the standard curve and is typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for conducting preliminary in-vitro antioxidant assays follows a standardized sequence from reagent preparation to final data analysis.
Caption: General workflow for in-vitro antioxidant assays.
Molecular Mechanisms of Action
Neohesperidin and its derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.
Nrf2/ARE Signaling Pathway Activation
Neohesperidin Dihydrochalcone (NHDC) has been shown to activate the Nrf2/ARE pathway, a critical defense mechanism against oxidative stress.[13][14] This activation leads to the transcription of phase II antioxidant enzymes.
Caption: Activation of the Nrf2/ARE pathway by Neohesperidin.
Inhibition of Pro-inflammatory Signaling Pathways
NHDC can also alleviate oxidative stress by inhibiting key inflammatory signaling pathways that are often activated by cellular stressors like lipopolysaccharides (LPS).
Caption: Inhibition of inflammatory pathways by Neohesperidin.
References
- 1. In vitro scavenger and antioxidant properties of hesperidin and neohesperidin dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. The Anti-Aging Potential of Neohesperidin and Its Synergistic Effects with Other Citrus Flavonoids in Extending Chronological Lifespan of Saccharomyces Cerevisiae BY4742 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. zen-bio.com [zen-bio.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Neohesperidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohesperidin is a flavanone glycoside naturally found in citrus fruits, which serves as a precursor for the high-intensity sweetener neohesperidin dihydrochalcone (NHDC). The enzymatic synthesis of neohesperidin offers a promising alternative to extraction from natural sources, which often suffers from low yields and high costs. This document provides detailed application notes and protocols for the enzymatic synthesis of neohesperidin using glycosyltransferases, focusing on two key enzymes: a glucosyltransferase and a rhamnosyltransferase.
The synthesis is a two-step process starting from the aglycone hesperetin. First, a glucosyltransferase, such as UGT73B2 from Arabidopsis thaliana, catalyzes the transfer of a glucose moiety to hesperetin, forming hesperetin-7-O-glucoside. Subsequently, a rhamnosyltransferase, like Cm1,2RhaT from Citrus maxima, transfers a rhamnose group to hesperetin-7-O-glucoside to yield the final product, neohesperidin.
I. Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic synthesis of neohesperidin.
Table 1: Reported Yields of Neohesperidin using Engineered Microorganisms
| Organism | Key Enzymes Expressed | Substrate | Product Titer | Molar Conversion Rate | Reference |
| Escherichia coli | UGT73B2, VvRHM-NRS, Cm1,2RhaT | Hesperetin | 4.64 g/L | 45.8% | [1] |
| Escherichia coli (with engineered Cm1,2RhaT) | 49A/50ACm1,2RhaT | Hesperetin 7-O-glucoside | 7.63 g/L | Not Reported | [2] |
Table 2: Kinetic Parameters of a Rhamnosidase for Hesperidin-Cu(II) Complex Hydrolysis
| Enzyme Form | Km (mg/mL) | Vmax (mg/mL·min) | Reference |
| Free Rhamnosidase | 0.2831 | 0.7467 | [3] |
| Immobilized Rhamnosidase | 0.2154 | 0.7612 | [3] |
II. Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Glycosyltransferases (Cm1,2RhaT and UGT73B2) in E. coli
This protocol describes the expression of His-tagged glycosyltransferases in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Transformation: a. Synthesize the codon-optimized genes for Cm1,2RhaT and UGT73B2. b. Clone the genes into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag. c. Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). d. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.
2. Protein Expression: a. Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. d. Reduce the temperature to 16-18°C and continue to incubate for 16-20 hours with shaking to enhance protein solubility.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole). f. Wash the column with wash buffer to remove unbound proteins. g. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i. Desalt the purified protein using a desalting column into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of Neohesperidin
This protocol outlines the two-step enzymatic reaction to synthesize neohesperidin from hesperetin.
Step 1: Synthesis of Hesperetin-7-O-glucoside
Reaction Mixture:
-
Hesperetin: 1 mM (dissolved in DMSO)
-
Purified UGT73B2: 0.1 mg/mL
-
UDP-glucose: 2 mM
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.0)
-
Final Volume: 1 mL
Procedure:
-
Combine the reaction buffer, UDP-glucose, and hesperetin in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified UGT73B2 enzyme.
-
Incubate the reaction at 30°C for 4-6 hours with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for the formation of hesperetin-7-O-glucoside by HPLC.
Step 2: Synthesis of Neohesperidin
Reaction Mixture:
-
Hesperetin-7-O-glucoside (from Step 1 or a commercial source): 1 mM
-
Purified Cm1,2RhaT: 0.1 mg/mL
-
UDP-rhamnose: 2 mM
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.0)
-
Final Volume: 1 mL
Procedure:
-
Combine the reaction buffer, UDP-rhamnose, and hesperetin-7-O-glucoside in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified Cm1,2RhaT enzyme.
-
Incubate the reaction at 30°C for 4-6 hours with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for the formation of neohesperidin by HPLC.
Protocol 3: Purification of Neohesperidin
This protocol describes the purification of neohesperidin from the reaction mixture using macroporous resin and high-speed counter-current chromatography (HSCCC).
1. Macroporous Resin Chromatography (Initial Cleanup): a. Load the reaction mixture (after methanol precipitation and centrifugation) onto a D101 macroporous resin column. b. Wash the column with deionized water to remove unreacted sugars and salts. c. Elute the flavonoids with 55% aqueous ethanol. d. Collect the eluate and concentrate it under reduced pressure.
2. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification): a. Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (4:1:5, v/v/v). b. Use the upper phase as the stationary phase and the lower phase as the mobile phase. c. Dissolve the concentrated sample from the resin chromatography step in the mobile phase. d. Inject the sample into the HSCCC system and perform the separation. e. Monitor the effluent by UV detection at 280 nm. f. Collect the fractions containing neohesperidin. g. Combine the pure fractions and evaporate the solvent to obtain purified neohesperidin. h. Confirm the purity and identity of the final product by HPLC and LC-MS.
Protocol 4: HPLC Analysis of Neohesperidin
This protocol provides a method for the quantitative analysis of neohesperidin.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate hesperetin, hesperetin-7-O-glucoside, and neohesperidin (e.g., starting with 10% B, increasing to 90% B over 20 minutes).
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 30-35°C.[1]
-
Quantification: Use a standard curve of purified neohesperidin.
III. Visualization of Workflows and Pathways
Caption: Enzymatic pathway for the synthesis of neohesperidin from hesperetin.
Caption: Overall experimental workflow for neohesperidin production.
References
- 1. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for Simultaneous Quantification of Hesperidin and Neohesperidin
**Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of two key flavanone glycosides, hesperidin and neohesperidin. These compounds are prevalent in citrus species and are of significant interest in the pharmaceutical and nutraceutical industries for their pharmacological properties. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis of raw materials and finished products.
**Introduction
Hesperidin and neohesperidin are structural isomers that are abundant in citrus fruits. Hesperidin is known for its vasoprotective and anti-inflammatory properties, while neohesperidin is a precursor to the intense artificial sweetener neohesperidin dihydrochalcone. Due to their similar structures and co-occurrence in natural extracts, a robust analytical method for their simultaneous determination is crucial for quality assessment and formulation development. This document provides a detailed protocol for a reversed-phase HPLC-UV method that effectively separates and quantifies these two compounds.
Experimental
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 or 0.45 µm)
-
Ultrasonic bath
-
Hesperidin and Neohesperidin reference standards (purity >98%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid (analytical grade)
Chromatographic Conditions:
A C18 analytical column is utilized for the separation. The mobile phase consists of a gradient elution of an acidified aqueous solution and an organic solvent, which allows for the efficient separation of hesperidin and neohesperidin.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 0.9 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C[1][2] |
| Detection Wavelength | 283 nm |
Protocols
1. Preparation of Standard Solutions:
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of hesperidin and neohesperidin reference standards into separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.
-
Calibration Curve Standards: Prepare a series of calibration standards by appropriate serial dilutions of the working standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Extraction: Accurately weigh a suitable amount of the powdered sample (e.g., citrus peel powder, extract, or formulation) and transfer it to a volumetric flask.
-
Add methanol as the extraction solvent (a sample-to-solvent ratio of 1:20 is recommended).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Allow the solution to cool to room temperature and then make up to the volume with the extraction solvent.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The results demonstrate the method's suitability for its intended purpose.
| Parameter | Hesperidin | Neohesperidin |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | < 0.84[1][2] | < 0.84[1][2] |
| LOQ (µg/mL) | < 2.84[1][2] | < 2.84[1][2] |
| Precision (%RSD) | < 2.0 | < 2.0 |
| Accuracy (Recovery %) | 98 - 102 | 98 - 102 |
Results and Discussion
The developed HPLC-UV method provides excellent separation and resolution of hesperidin and neohesperidin. A representative chromatogram would show two well-resolved peaks at distinct retention times, allowing for accurate quantification. The validation data confirms that the method is linear, sensitive, precise, and accurate over the specified concentration range.
Conclusion
This application note provides a comprehensive and validated HPLC-UV method for the simultaneous determination of hesperidin and neohesperidin. The protocol is straightforward and can be readily implemented in a quality control laboratory for the analysis of these flavonoids in various sample matrices.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Structural relationship of the analytes.
References
Application Notes and Protocols for Microbial Biotransformation of Hesperidin to Neohesperidin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the biotransformation of hesperidin, a flavonoid abundant in citrus peels, into neohesperidin. Neohesperidin is a valuable precursor for the production of Neohesperidin Dihydrochalcone (NHDC), a low-calorie, high-intensity sweetener and flavor enhancer. The primary and most effective method involves a two-stage process: the initial hydrolysis of hesperidin to its aglycone, hesperetin, followed by the microbial biotransformation of hesperetin into neohesperidin using genetically engineered organisms.
Introduction
Hesperidin (hesperetin-7-O-rutinoside) and neohesperidin (hesperetin-7-O-neohesperidoside) are structural isomers, differing in the linkage of the rhamnose sugar to the glucose moiety. This structural difference prevents a direct one-step conversion. The protocol outlined below details a robust method to achieve this transformation by first removing the sugar portion of hesperidin to yield hesperetin, and then specifically glycosylating hesperetin to form neohesperidin. This biotransformation can be achieved using various microbial systems, including engineered Escherichia coli and plant cell suspension cultures like Nicotiana tabacum BY-2.
Overall Biotransformation Workflow
The conversion of hesperidin to neohesperidin is a multi-step process that begins with the extraction and hydrolysis of hesperidin, followed by a highly specific enzymatic biotransformation to yield the final product, which is then purified.
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Neohesperidoside Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the purification of natural products, such as neohesperidoside, from complex mixtures.[1][2][3][4][5][6] This technique eliminates the need for a solid support matrix, thereby avoiding irreversible sample adsorption and leading to high sample recovery.[1][3] These application notes provide a detailed protocol for the purification of neohesperidoside from citrus peel, including initial extraction, pre-purification with macroporous resin, and final purification using HSCCC.
Data Presentation
Table 1: Macroporous Resin Pre-Purification of Neohesperidoside
| Parameter | Value | Reference |
| Resin Type | D101 | [7] |
| Initial Purity (Crude Extract) | 4.92% | [7] |
| Purity after Resin Treatment | 58.22% | [7] |
| Purity Increase | 11.83-fold | [7] |
| Elution Solvent | 55% aqueous ethanol | [7] |
| Recovery | 68.97% | [7] |
Table 2: HSCCC Purification of Neohesperidoside
| Parameter | Value | Reference |
| Sample | Resin-refined neohesperidoside | [7] |
| Sample Loading | 60 mg | [7] |
| Two-Phase Solvent System | Ethyl acetate-n-butanol-water (4:1:5, v/v) | [7] |
| Amount of Purified Neohesperidoside | 23.6 mg | [7] |
| Final Purity | 97.47% | [7] |
| Recovery | 65.85% | [7] |
Experimental Protocols
Crude Sample Preparation
-
Source Material: Albedo of Citrus reticulata cv. Suavissima.[7]
-
Extraction: The detailed extraction procedure to obtain the crude extract is not specified in the provided search results, but a general method involves extraction with a suitable solvent like ethanol.[1][2]
Pre-purification using Macroporous Resin Chromatography
-
Resin Selection: D101 macroporous resin is selected for the initial clean-up of the crude extract.[7]
-
Adsorption and Desorption Tests: Perform adsorption and desorption tests to select the optimal resin and elution conditions.[7]
-
Column Preparation: Pack a column with the selected D101 macroporous resin.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the resin column.
-
Elution: Elute the column with 55% aqueous ethanol to collect the fraction containing neohesperidoside.[7]
-
Concentration: Concentrate the collected fraction to obtain the resin-refined sample.
HSCCC Purification
-
Preparation of the Two-Phase Solvent System:
-
HSCCC Instrument Setup:
-
Sample Injection:
-
Fraction Collection and Analysis:
-
Post-Purification:
Visualization
Caption: Workflow for the purification of neohesperidoside.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of flavonoids from the Chinese medicinal herb Belamcanda by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-Preparative Isolation and Purification of Three Tauro-Conjugated Cholic Acids from Pulvis Fellis Suis by HSCCC Coupled with ELSD Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Neohesperidose in Glycoside Hydrolase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohesperidose, a disaccharide composed of α-L-rhamnopyranosyl-(1→2)-D-glucose, is a key structural component of various flavonoid glycosides, including neohesperidin and naringin. The enzymatic hydrolysis of the glycosidic bond within this compound is a critical area of study in fields ranging from food technology to pharmacology. Glycoside hydrolases (GHs), particularly α-L-rhamnosidases and hesperidinases, are the primary enzymes responsible for this cleavage. This document provides detailed application notes and standardized protocols for using this compound and its conjugates as substrates in GH activity assays. These assays are fundamental for enzyme characterization, inhibitor screening, and the development of enzymatic processes for modifying bioactive compounds.
Principle of the Assay
The enzymatic hydrolysis of this compound by a specific glycoside hydrolase, such as an α-L-rhamnosidase, results in the liberation of L-rhamnose and D-glucose. The rate of this hydrolysis can be quantified by measuring the increase in reducing sugars or by detecting the release of a chromogenic or fluorogenic aglycone when a synthetic neohesperidoside substrate is employed. These measurements provide a direct assessment of the enzyme's catalytic activity.
Relevant Enzymes and Substrates
Several enzymes can catalyze the hydrolysis of the glycosidic linkage in this compound-containing compounds. The choice of enzyme and substrate is critical for a successful assay.
-
α-L-Rhamnosidases (EC 3.2.1.40): These enzymes specifically cleave terminal α-L-rhamnosyl residues from non-reducing ends of substrates. They are key enzymes for the hydrolysis of neohesperidin.[1][2][3]
-
Hesperidinase/Naringinase: These are often crude enzyme preparations or multi-enzyme complexes that exhibit both α-L-rhamnosidase and β-D-glucosidase activities.[4][5] They can sequentially hydrolyze flavonoid neohesperidosides.
-
Substrates:
Quantitative Data Summary
The following tables summarize key quantitative data for relevant glycoside hydrolases that act on this compound-containing substrates or their analogs. This data is essential for designing kinetic experiments and for comparative analysis.
Table 1: Michaelis-Menten Kinetic Parameters of Relevant Glycoside Hydrolases
| Enzyme | Substrate | Km | Vmax or kcat | Source |
| Naringinase (Rhizophus stolonifer) | Naringin | 3.076 mg/mL | 3.125 µmol/mL | [6] |
| Naringinase (Aspergillus flavus) | Naringin | 4.347 g/L | 4.8076 µmol/min | [12] |
| α-L-Rhamnosidase (DtRha) | p-Nitrophenyl α-L-rhamnopyranoside | 54.00 ± 0.03 µM | 0.17 ± 0.01 s-1 | [9] |
| Immobilized Naringinase | Naringin | Reduced 10.7-fold vs. free enzyme | - | [13] |
Table 2: Optimal Reaction Conditions for Relevant Glycoside Hydrolases
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source |
| Naringinase (Rhizophus stolonifer) | 4.0 | 65 | [6] |
| Naringinase (Aspergillus flavus) | 4.5 | 45 | |
| α-L-Rhamnosidase (DtRha) | 5.0 | 95 | [9] |
| Recombinant α-L-rhamnosidase (N12-Rha) | 3.0 - 6.0 | 50 | |
| Hesperidinase (Thermomicrobia sp.) | 7.5 | 65 | [14] |
Experimental Protocols
Here, we provide detailed protocols for assaying glycoside hydrolase activity using both natural and synthetic substrates related to this compound.
Protocol 1: Assay for α-L-Rhamnosidase Activity using Neohesperidin as a Substrate
This protocol is adapted from methods used for hesperidinase and naringinase assays and focuses on the initial hydrolysis step catalyzed by α-L-rhamnosidase. The release of reducing sugars is quantified using the dinitrosalicylic acid (DNS) method.
Materials:
-
Neohesperidin (Substrate)
-
Purified α-L-rhamnosidase or hesperidinase
-
Citrate-phosphate buffer (e.g., 0.1 M, pH adjusted to the enzyme's optimum, see Table 2)
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (potassium sodium tartrate) solution (40% w/v)
-
L-Rhamnose or D-Glucose (for standard curve)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of neohesperidin (e.g., 10 mg/mL) in the appropriate buffer. Note that solubility may be limited and require gentle heating or the addition of a small amount of a co-solvent like DMSO.
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the same buffer. The concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Standard Curve: Prepare a series of L-rhamnose or D-glucose standards (e.g., 0 to 1 mg/mL) in the assay buffer.
-
Enzymatic Reaction: a. Pre-warm the substrate solution and enzyme solution to the optimal reaction temperature. b. In a microcentrifuge tube, add 400 µL of the substrate solution. c. To initiate the reaction, add 100 µL of the enzyme solution. d. For the blank, add 100 µL of buffer instead of the enzyme solution. e. Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). The time should be within the linear range of the reaction.
-
Stopping the Reaction and Color Development: a. Stop the reaction by adding 500 µL of DNS reagent to the reaction tube. b. Treat the standards and blank in the same manner. c. Heat all tubes in a boiling water bath for 5-15 minutes. d. Cool the tubes to room temperature and add 50 µL of Rochelle salt solution to stabilize the color. e. Add distilled water to bring the final volume to a convenient amount (e.g., 5 mL).
-
Measurement: Measure the absorbance of the samples, standards, and blank at 540 nm.
-
Calculation: Subtract the blank absorbance from the sample absorbance. Determine the amount of reducing sugar released using the standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmole of reducing sugar per minute under the specified conditions.
Protocol 2: Chromogenic Assay for α-L-Rhamnosidase Activity using p-Nitrophenyl-α-L-rhamnopyranoside (pNPR)
This is a standard and sensitive method for specifically measuring α-L-rhamnosidase activity.
Materials:
-
p-Nitrophenyl-α-L-rhamnopyranoside (pNPR) (Substrate)
-
Purified α-L-rhamnosidase
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of pNPR (e.g., 4 mM) in the assay buffer. b. Prepare a stock solution of the enzyme in the same buffer.
-
Enzymatic Reaction (96-well plate format): a. To each well of a microplate, add 140 µL of assay buffer. b. Add 20 µL of the pNPR stock solution. c. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding 40 µL of the enzyme solution to each well. For the blank, add 40 µL of buffer. e. Incubate for a specific time (e.g., 10-30 minutes).
-
Stopping the Reaction: Add 80 µL of the stop solution to each well. The solution will turn yellow upon the release of p-nitrophenol.
-
Measurement: Measure the absorbance at 405-410 nm.
-
Calculation: The amount of p-nitrophenol released can be calculated using its molar extinction coefficient (ε ≈ 18,000 M-1cm-1 at alkaline pH). One unit of activity is defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute.
Visualizations
The following diagrams illustrate the key processes involved in the glycoside hydrolase activity assay using this compound.
Caption: Enzymatic cleavage of neohesperidin by α-L-rhamnosidase.
Caption: General workflow for a glycoside hydrolase activity assay.
Conclusion
The protocols and data presented provide a comprehensive framework for researchers to reliably assay glycoside hydrolase activity using this compound and related compounds as substrates. The choice between a natural substrate assay, which measures the release of reducing sugars, and a synthetic chromogenic substrate assay depends on the specific research question, the purity of the enzyme, and the required sensitivity. By adhering to these standardized methods, researchers can achieve reproducible and comparable results, facilitating the discovery and characterization of novel enzymes and the development of innovative biotechnological applications.
References
- 1. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]
- 2. Insights into glycosidic bond specificity of an engineered selective α-L-rhamnosidase N12-Rha via activity assays and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]
- 7. Rhamnosidase activity of selected probiotics and their ability to hydrolyse flavonoid rhamnoglucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for assaying the rhamnosidase activity of naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic and thermodynamic features of nanomagnetic cross-linked enzyme aggregates of naringinase nanobiocatalyst in naringin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prokazyme.com [prokazyme.com]
Application Notes & Protocols for the Chemical Synthesis of 2',4',6'-Trihydroxydihydrochalcone 4'-O-β-Neohesperidoside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2',4',6'-Trihydroxydihydrochalcone 4'-O-β-neohesperidoside is a dihydrochalcone glycoside of interest for its potential biological activities, including its structural relationship to other bioactive flavonoids. This document provides detailed protocols for its chemical synthesis, primarily based on a five-step route starting from commercially available naringin.[1][2][3] An alternative, more traditional approach for the synthesis of the closely related neohesperidin dihydrochalcone (NHDC) via catalytic hydrogenation is also presented for context and potential adaptation.
Primary Synthesis Route: Five-Step Synthesis from Naringin
This method outlines a five-step synthesis of 2',4',6'-trihydroxydihydrochalcone 4'-O-β-neohesperidoside from naringin with a reported overall yield of 23%.[1][2] The key transformations involve peracetylation, chalcone formation, selective deacetylation, triflation, and deoxygenation.
Experimental Workflow:
References
Application Note: A Quantitative LC-MS Method for the Determination of Neohesperidin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neohesperidin is a flavanone glycoside found predominantly in citrus fruits. It is a compound of significant interest in the pharmaceutical and food industries due to its potential antioxidant, anti-inflammatory, and sweetening properties. Accurate and sensitive quantification of neohesperidin in plant extracts is crucial for quality control, formulation development, and pharmacological studies. This application note provides a detailed protocol for the development and validation of a robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of neohesperidin.
Experimental Protocols
Materials and Reagents
-
Neohesperidin analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., Rutin or Hesperidin (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Plant extract samples
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Accurately weigh 10 mg of neohesperidin and the internal standard.
-
Dissolve each in 10 mL of methanol to prepare stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
2.2. Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of working standard solutions by serially diluting the neohesperidin stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Spike the internal standard working solution into each calibration standard and QC sample to a final concentration of 100 ng/mL.
2.3. Plant Extract Sample Preparation
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Add 20 mL of 70% ethanol and sonicate for 45 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Dilute the filtered solution with methanol to a suitable concentration within the calibration range.
-
Add the internal standard to the diluted sample to a final concentration of 100 ng/mL.
LC-MS/MS Method
3.1. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm).[1][2]
-
Mobile Phase:
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B (isocratic)
-
12-12.1 min: 90-10% B (linear gradient)
-
12.1-15 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Nebulizer Gas: Nitrogen
-
Capillary Voltage: 3500 V
-
Source Temperature: 350°C[2]
Data Presentation
Table 1: Mass Spectrometry Parameters for Neohesperidin and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Neohesperidin | 611.2 | 303.1 | 200 | 35 |
| Rutin (IS) | 609.1 | 300.1 | 200 | 40 |
Note: The precursor ion for neohesperidin is [M-H]⁻. The product ion at m/z 303.1 corresponds to the aglycone after the loss of the neohesperidose moiety.[3][4]
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][2] |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Investigated and minimized |
Mandatory Visualization
Caption: Workflow for the quantitative analysis of neohesperidin.
Caption: Logical flow of LC-MS method development.
References
- 1. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application of Immobilized Enzymes for Neohesperidin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohesperidin is a flavonoid glycoside of significant interest in the pharmaceutical and food industries. It serves as a precursor for the synthesis of Neohesperidin Dihydrochalcone (NHDC), a high-intensity, low-calorie sweetener.[1] The enzymatic synthesis of neohesperidin offers a green and highly specific alternative to traditional chemical methods. This document provides detailed application notes and protocols for the synthesis of neohesperidin utilizing immobilized enzymes, focusing on a two-step enzymatic pathway involving rhamnosidase and glycosyltransferase. The use of immobilized enzymes enhances catalyst stability and reusability, making the process more economically viable and sustainable.[2]
The synthesis pathway begins with the hydrolysis of hesperidin, a readily available flavonoid from citrus peels, to hesperetin-7-O-glucoside (HMG). This is achieved using an immobilized α-L-rhamnosidase. Subsequently, a glycosyltransferase is employed to catalyze the addition of a rhamnose moiety to HMG, yielding neohesperidin.
Biochemical Pathway
The enzymatic conversion of hesperidin to neohesperidin follows a two-step pathway. First, hesperidin is selectively hydrolyzed by α-L-rhamnosidase to remove a rhamnose group, producing hesperetin-7-O-glucoside (HMG). In the second step, a specific glycosyltransferase, a rhamnosyltransferase, catalyzes the transfer of a rhamnose group to HMG, forming neohesperidin.[3][4]
Experimental Workflow
The overall experimental workflow for the synthesis of neohesperidin using immobilized enzymes can be divided into three main stages: 1) Preparation of the immobilized enzymes, 2) Enzymatic synthesis of neohesperidin, and 3) Product recovery and purification.
Quantitative Data Summary
The following tables summarize the key quantitative data for the immobilized enzymes used in neohesperidin synthesis.
Table 1: Immobilized α-L-Rhamnosidase on Fe3O4@Graphene Oxide [5][6]
| Parameter | Value | Reference |
| Immobilization Matrix | Fe3O4@Graphene Oxide | [5] |
| Cross-linker | Genipin | [5] |
| Optimal pH | 6.0 | [6] |
| Optimal Temperature | 60°C | [6] |
| Kinetic Parameters | ||
| Km | Slightly higher than free enzyme | [6] |
| Vmax | Slightly higher than free enzyme | [6] |
| Reusability | Maintained good activity after 10 cycles | [6] |
Table 2: Immobilized Naringinase (for Hesperidin Hydrolysis) [7][8]
| Parameter | Value | Reference |
| Immobilization Matrix | Magnetic Polysaccharide Carrier | [7] |
| Cross-linker | Dextran aldehyde | [7] |
| Optimal Immobilization pH | 6.5 | [8] |
| Optimal Reaction pH | 7.5 | [8] |
| Optimal Reaction Temperature | 55°C | [8] |
| Enzyme Activity Recovery | 97.28% | [8] |
| Reusability | >75% activity after 30 days storage | [8] |
| Km | 1.59 g/L | [8] |
Table 3: Immobilized Glycosyltransferase (UGT) on Zn-Ni MOF [9]
| Parameter | Value | Reference |
| Immobilization Matrix | Zn-Ni Metal-Organic Framework (MOF) | [9] |
| Immobilization Method | His-tag affinity | [9] |
| Reusability | ~76% activity after 7 cycles | [9] |
| Storage Stability | 80.22% activity after 45 days | [9] |
Experimental Protocols
Protocol 1: Immobilization of α-L-Rhamnosidase on Fe3O4@Graphene Oxide[5][6]
Materials:
-
Graphene oxide (GO)
-
Ferric chloride (FeCl₃)
-
Ferrous sulfate (FeSO₄)
-
Ammonium hydroxide
-
α-L-Rhamnosidase solution
-
Genipin (cross-linker)
-
Phosphate buffer (pH 7.0)
-
Ethanol (95%)
Procedure:
-
Synthesis of Fe3O4@GO Nanoparticles:
-
Disperse 100 mg of GO in 50 mL of distilled water by ultrasonication for 30 minutes.
-
Add FeCl₃ (8 x 10⁻³ mol/L) and FeSO₄ (4 x 10⁻³ mol/L) and stir until dissolved.
-
Heat the solution to 80°C and add ammonium hydroxide dropwise to adjust the pH to 10.0.
-
Stir the mixture at 60°C for 1 hour.
-
Cool the mixture to room temperature, centrifuge at 8000 rpm for 5 minutes to collect the black precipitate.
-
Wash the precipitate three times with 95% ethanol and dry in air.
-
-
Immobilization of Rhamnosidase:
-
Disperse the synthesized Fe3O4@GO nanoparticles in phosphate buffer (pH 7.0).
-
Add the α-L-rhamnosidase solution to the nanoparticle suspension.
-
Add genipin solution as a cross-linker.
-
Stir the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 4 hours).
-
Separate the immobilized enzyme from the solution using a magnet.
-
Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.
-
Store the immobilized rhamnosidase at 4°C until use.
-
Protocol 2: Enzymatic Synthesis of Hesperetin-7-O-Glucoside (HMG) from Hesperidin[5][6]
Materials:
-
Hesperidin
-
Immobilized α-L-rhamnosidase (from Protocol 1)
-
Citric acid buffer (50 mM, pH 6.0)
-
Ammonium hydroxide
Procedure:
-
Enzymatic Hydrolysis:
-
Prepare a solution of hesperidin (e.g., 0.1 mg/mL) in 50 mM citric acid buffer (pH 6.0). To improve the solubility of hesperidin, a hesperidin-Cu(II) complex can be used as the substrate.[5]
-
Preheat the substrate solution to 60°C in a shaking incubator.
-
Add the immobilized α-L-rhamnosidase to the preheated substrate solution to initiate the reaction.
-
Incubate the reaction mixture at 60°C with shaking (e.g., 170 rpm) for 1 hour.
-
Stop the reaction by placing the reaction vessel in a boiling water bath for 10 minutes.
-
-
Product Recovery:
-
Separate the immobilized enzyme from the reaction mixture using a permanent magnet. The enzyme can be washed and reused.[6]
-
Centrifuge the supernatant at 4000 rpm for 20 minutes and filter through a 0.22 µm membrane.
-
Add excess ammonium hydroxide to the supernatant to dissociate the HMG-Cu(II) complex (if used) and precipitate the HMG.
-
Stir for 1 hour and adjust the pH to neutral.
-
Allow the mixture to stand for 30 minutes to allow for complete precipitation.
-
Collect the white precipitate (HMG) by centrifugation, wash three times with distilled water, and freeze-dry.
-
Protocol 3: Enzymatic Synthesis of Neohesperidin from HMG
Materials:
-
Hesperetin-7-O-glucoside (HMG) (from Protocol 2)
-
Immobilized glycosyltransferase (e.g., rhamnosyltransferase)
-
Sugar donor (e.g., UDP-rhamnose)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Divalent cations (e.g., MgCl₂) if required by the enzyme
Procedure:
-
Enzymatic Glycosylation:
-
Dissolve HMG and the sugar donor (e.g., UDP-rhamnose) in the reaction buffer.
-
Add the immobilized glycosyltransferase to the reaction mixture.
-
If necessary, add divalent cations (e.g., MgCl₂) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the specific glycosyltransferase (e.g., 30-37°C) with gentle agitation for a predetermined time (e.g., 2-24 hours).
-
Monitor the progress of the reaction by techniques such as HPLC.
-
-
Product Recovery:
-
Separate the immobilized enzyme from the reaction mixture by centrifugation or using a magnetic field if a magnetic support was used.
-
The supernatant containing neohesperidin can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
-
Conclusion
The use of immobilized enzymes provides an effective and sustainable platform for the synthesis of neohesperidin. The protocols outlined in this document, based on a two-step enzymatic conversion of hesperidin, offer a clear pathway for researchers and drug development professionals to produce this valuable flavonoid glycoside. The provided quantitative data and experimental workflows serve as a foundation for the optimization and scaling-up of neohesperidin synthesis. Further research into the co-immobilization of both enzymes could lead to the development of a more streamlined one-pot synthesis process.
References
- 1. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Engineering: Performance Optimization, Novel Sources, and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-immobilized recombinant glycosyltransferases efficiently convert rebaudioside A to M in cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform [frontiersin.org]
- 7. Immobilization of Naringinase from Aspergillus Niger on a Magnetic Polysaccharide Carrier | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Step Purification and Immobilization of Glycosyltransferase with Zn-Ni MOF for the Synthesis of Rare Ginsenoside Rh2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Production of neohesperidin from hesperetin by an engineered strain of Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step protocol for synthesis of neohesperidin from naringin
Application Notes & Protocols
Topic: Step-by-Step Protocol for the Synthesis of Neohesperidin from Naringin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neohesperidin is a flavanone glycoside naturally found in citrus fruits, which upon hydrogenation is converted to Neohesperidin Dihydrochalcone (NHDC), an intensely sweet compound used as a low-calorie sweetener.[1][2] The synthesis of neohesperidin from the more abundant naringin, a bitter compound also found in citrus, is a key process for the production of NHDC.[1][3] This document provides a detailed protocol for the chemical synthesis of neohesperidin from naringin, primarily through the formation of a chalcone intermediate, a method adapted from established chemical principles.[3][4]
Chemical Transformation Pathway
The synthesis involves a base-catalyzed opening of the flavanone ring of naringin, followed by an aldol condensation with isovanillin to form neohesperidin chalcone. Subsequent acidification leads to the cyclization of the chalcone to yield neohesperidin.[3]
Caption: Chemical synthesis pathway from naringin to neohesperidin.
Experimental Protocol
This protocol details the chemical conversion of naringin to neohesperidin.
Materials and Reagents:
-
Naringin
-
Isovanillin
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Ethanol
-
Acetone
-
Reaction vessel with heating and stirring capabilities
-
pH meter
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Step 1: Formation of Neohesperidin Chalcone [3][4]
-
Prepare a 20% aqueous potassium hydroxide (KOH) solution.
-
In a reaction vessel, dissolve naringin and a molar excess of isovanillin in the 20% aqueous KOH solution. A typical ratio involves using at least a two-fold molar excess of isovanillin to naringin.
-
Heat the reaction mixture to approximately 100°C with continuous stirring. The reaction is carried out in hot aqueous alkali to facilitate the ring opening of naringin and the subsequent condensation with isovanillin.
-
Maintain the reaction at this temperature for a period sufficient to form the neohesperidin chalcone. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to Neohesperidin [3]
-
After the formation of the neohesperidin chalcone, cool the reaction mixture.
-
Carefully add acid (e.g., hydrochloric acid) to the solution to neutralize the alkali and then acidify the mixture. This step induces the cyclization of the chalcone to form neohesperidin.
-
Continue to add acid until neohesperidin precipitates out of the solution.
-
Collect the precipitated crude neohesperidin by filtration.
-
Wash the crude product with cold water to remove any remaining salts and impurities.
-
Recrystallize the crude neohesperidin from a suitable solvent, such as aqueous ethanol or acetone, to obtain a purified product.[3] For higher purity, chromatographic methods like high-speed counter-current chromatography can be employed, which has been shown to achieve purities of over 95%.[5]
-
Dry the purified crystals under vacuum.
-
The final product can be characterized by comparing its infrared and nuclear magnetic resonance spectra to that of natural neohesperidin.[3]
Experimental Workflow
The overall process from starting materials to the final purified product is outlined below.
Caption: Overall workflow for the synthesis and purification of neohesperidin.
Quantitative Data Summary
The following table summarizes quantitative data reported in the literature for the synthesis and purification of neohesperidin and related compounds.
| Parameter | Value | Context | Source |
| Overall Yield | 10% | For a three-step batch preparation of neohesperidin dihydrochalcone from naringin, which includes the synthesis of neohesperidin as an intermediate step. | [6] |
| Product Purity | >98% | Purity of the final neohesperidin dihydrochalcone product after the three-step synthesis. | [6] |
| Purification Purity | ≥95% | Purity of neohesperidin obtained after purification using macroporous resin and high-speed counter-current chromatography. | [5] |
| Purification Purity | ≥97% | Purity of neohesperidin obtained after purification using macroporous resin and high-speed counter-current chromatography in a separate experiment. | [5] |
| Hydrolysis Yield | ~90% | Yield for the microwave-assisted acidic hydrolysis of naringin to its aglycone, naringenin, indicating efficient cleavage of the glycosidic bond under these conditions. | [7] |
Note on Alternative Synthesis Methods:
While chemical synthesis is a common approach, enzymatic and biotransformation methods are also being explored. These can involve the use of specific enzymes like 1,2-rhamnosyltransferases to glycosylate precursors of neohesperidin.[1][8] These methods may offer higher specificity and milder reaction conditions but are often in earlier stages of development for large-scale production.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. US3375242A - Conversion of naringin to neohesperidin and neohesperidin dihydrochalcone - Google Patents [patents.google.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. CN102617673B - Method for separating and purifying naringin and neohesperidin from white skin layer of citrus grandis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hesperetin Glycosylation using Cyclodextrin Glucanotransferase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the enzymatic glycosylation of hesperetin using cyclodextrin glucanotransferase (CGTase). This biotransformation process enhances the aqueous solubility and potentially the bioavailability of hesperetin, a flavonoid with numerous pharmacological activities. The following sections detail the reaction, optimized parameters, and analytical methods for the successful synthesis and characterization of hesperetin glycosides.
Introduction
Hesperetin, a flavanone predominantly found in citrus fruits, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its low water solubility limits its therapeutic applications. Enzymatic glycosylation, utilizing enzymes like cyclodextrin glucanotransferase (CGTase), offers a regioselective and efficient method to attach sugar moieties to the hesperetin backbone, thereby improving its physicochemical properties.[2][3][4]
CGTase (EC 2.4.1.19) is a versatile enzyme that catalyzes the formation of cyclodextrins from starch and also facilitates intermolecular transglycosylation reactions.[5][6] In the presence of a suitable glucosyl donor, such as starch or its derivatives, and an acceptor molecule like hesperetin, CGTase can transfer a glucose unit to a specific hydroxyl group of the flavonoid, yielding hesperetin-O-glycosides.[1][2][7] This document outlines the optimized conditions and protocols for this enzymatic process.
Data Presentation
Optimized Reaction Conditions for Hesperetin Glycosylation
The following table summarizes the optimized parameters for the regioselective α-glucosylation of hesperetin catalyzed by CGTase from Thermoanaerobacter sp., resulting in the formation of hesperetin 7-O-α-D-glucopyranoside.[1][7][8][9]
| Parameter | Optimal Condition | Reference |
| Enzyme | Cyclodextrin Glucanotransferase (CGTase) from Thermoanaerobacter sp. | [1][7] |
| Substrate (Acceptor) | Hesperetin | [1] |
| Glucosyl Donor | Soluble Starch (partially hydrolyzed) | [1][2] |
| Hesperetin Concentration | 15 mg/mL | [1] |
| Starch Concentration | 180 mg/mL | [1] |
| Co-solvent | 30% (v/v) bis(2-methoxyethyl) ether | [1][7][9] |
| Aqueous Phase | 10 mM Sodium Citrate Buffer (pH 5.0) | [1] |
| Temperature | 60 °C | [1] |
| Agitation | 1000 rpm | [1] |
| Reaction Time | 24 hours (for maximum monoglucoside concentration) | [1][7][9] |
Product Yield and Characterization
Under the optimized conditions, the primary product is hesperetin 7-O-α-D-glucopyranoside.
| Product | Maximum Concentration | Method of Characterization | Reference |
| Hesperetin 7-O-α-D-glucopyranoside | ~2 mM | HPLC, ESI-TOF Mass Spectrometry, 2D-NMR | [1][7] |
Experimental Protocols
Enzymatic Glycosylation of Hesperetin
This protocol is based on the optimized conditions reported for the α-glucosylation of hesperetin using CGTase.[1]
Materials:
-
(±)-Hesperetin
-
Soluble starch (partially hydrolyzed)
-
Cyclodextrin glucanotransferase (CGTase) from Thermoanaerobacter sp.
-
bis(2-methoxyethyl) ether
-
Sodium citrate
-
Distilled water
-
Reaction vials
-
Thermomixer or shaking incubator
Procedure:
-
Prepare a 10 mM sodium citrate buffer and adjust the pH to 5.0.
-
In a reaction vial, dissolve 15 mg of hesperetin and 180 mg of partially hydrolyzed starch in a mixture of 0.6 mL of 10 mM sodium citrate buffer (pH 5.0) and 0.3 mL of bis(2-methoxyethyl) ether.
-
Add 10% (v/v) of the CGTase enzyme solution to the reaction mixture.
-
Incubate the reaction mixture at 60 °C with vigorous shaking (1000 rpm) for 24 hours.
-
To monitor the reaction progress, withdraw aliquots at different time intervals. Stop the enzymatic reaction in the aliquots by adding an equal volume of a quenching solution (e.g., ethanol or by heat inactivation).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the hesperetin glucoside.
Purification of Hesperetin Glucoside
The main product, hesperetin 7-O-α-D-glucopyranoside, can be purified from the reaction mixture using semi-preparative HPLC.[8]
Materials:
-
Reaction mixture from the glycosylation step
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of mobile phase)
-
Semi-preparative HPLC system with a suitable C18 column
Procedure:
-
Centrifuge the final reaction mixture to remove any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject the filtered sample into the semi-preparative HPLC system.
-
Elute the compounds using a gradient of acetonitrile in water. A typical gradient might be a linear increase in acetonitrile concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 284 nm) for detecting hesperetin and its glycosides.
-
Collect the fraction corresponding to the main hesperetin glucoside peak.
-
Combine the collected fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified hesperetin glucoside as a solid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of an acid like formic acid to improve peak shape).
-
Detection: UV detection at 284 nm.
-
Analysis: Quantify the product formation by comparing the peak area with a standard curve of the purified compound or by using the relative peak area percentage.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):
-
HPLC-MS (ESI-TOF): Couple the HPLC system to an electrospray ionization time-of-flight mass spectrometer to confirm the molecular weight of the glycosylated products.[1][8]
-
2D-NMR: Perform detailed structural characterization of the purified glucoside using 2D-NMR techniques (e.g., COSY, HSQC, HMBC) to confirm the position of glycosylation and the anomeric configuration of the sugar moiety.[1][7]
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Regioselective α-Glucosylation of Hesperetin Catalyzed by Cyclodextrin Glucanotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Cyclodextrin Glycosyltransferase through a Size/Polarity Guided Triple-Code Strategy with Enhanced α-Glycosyl Hesperidin Synthesis Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Engineering of cyclodextrin glycosyltransferase improves the conversion efficiency of rebaudioside A to glucosylated steviol glycosides and increases the content of short-chain glycosylated steviol glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Regioselective α-Glucosylation of Hesperetin Catalyzed by Cyclodextrin Glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Francisco Plou Lab: Article on glucosylation of hesperetin. [franciscoploulab.eu]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Neohesperidin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of enzymatic synthesis of neohesperidin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of neohesperidin, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Enzyme: The glycosyltransferase or rhamnosidase may have lost activity due to improper storage or handling. | 1. Verify enzyme activity using a standard assay with a known substrate. 2. Ensure enzymes are stored at the correct temperature and in the recommended buffer. 3. Avoid repeated freeze-thaw cycles. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme efficiency. | 1. Optimize pH and temperature for the specific enzyme being used (see Tables 1 & 2). The optimal pH for many glycosyltransferases is around 7.5-8.0, and the optimal temperature is often between 30-40°C.[1][2][3] 2. Ensure the buffer system is compatible with the enzyme and does not contain inhibitory components. | |
| Presence of Inhibitors: The reaction mixture may contain inhibitors of the glycosyltransferase, such as certain metal ions or byproducts from the substrate preparation. | 1. Analyze the purity of the substrate and other reaction components. 2. Consider a purification step for the substrate prior to the enzymatic reaction. 3. Add a chelating agent like EDTA if metal ion inhibition is suspected, after verifying its compatibility with the enzyme. | |
| Insufficient Co-substrate (UDP-sugar): For glycosyltransferases, the UDP-sugar donor (e.g., UDP-rhamnose) may be limiting. | 1. Ensure an adequate molar excess of the UDP-sugar donor. 2. For whole-cell biotransformation, optimize the metabolic pathways responsible for UDP-sugar synthesis.[4] | |
| Byproduct Formation | Lack of Enzyme Regioselectivity: The glycosyltransferase may add the sugar moiety to an incorrect position on the flavonoid backbone. | 1. Use an enzyme known for high regioselectivity for the desired glycosylation. 2. Consider protein engineering of the glycosyltransferase to improve its specificity. |
| Substrate or Product Degradation: Flavonoids can be unstable under certain pH and temperature conditions, leading to degradation products. | 1. Conduct the reaction under milder conditions (lower temperature, neutral pH) if possible. 2. Minimize reaction time to reduce the exposure of sensitive compounds to potentially harsh conditions. | |
| Low Substrate Solubility | Poor Aqueous Solubility of Naringin or Hesperidin: The starting materials for neohesperidin synthesis often have low solubility in aqueous buffers, limiting their availability to the enzyme. | 1. Add a co-solvent such as DMSO to the reaction mixture to increase substrate solubility. Ensure the chosen co-solvent is compatible with the enzyme. 2. For hesperidin, initial treatment with an alkaline solution can increase its solubility before enzymatic conversion.[5] |
| Difficulty in Product Purification | Complex Reaction Mixture: The final reaction mixture may contain unreacted substrates, byproducts, and the enzyme, complicating the purification of neohesperidin. | 1. Utilize macroporous resin chromatography for initial cleanup and enrichment of neohesperidin. D101 resin has been shown to be effective.[6] 2. For high-purity neohesperidin, employ high-speed counter-current chromatography (HSCCC).[6] |
| Enzyme Contamination in the Final Product: If using a free enzyme, it can be challenging to separate it from the product. | 1. Use an immobilized enzyme, which can be easily removed from the reaction mixture by filtration or centrifugation.[7][8] This also allows for enzyme reuse. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I use for the synthesis of neohesperidin?
A1: The choice of enzyme depends on your starting material. If you are starting with hesperetin-7-O-glucoside, a rhamnosyltransferase is required. For converting hesperidin to hesperetin-7-O-glucoside, an α-L-rhamnosidase is used. For the conversion of naringin, a multi-step process involving different enzymes may be necessary. Engineered microorganisms expressing specific glycosyltransferases are also a viable option for whole-cell biotransformation.[4][9]
Q2: How can I improve the stability and reusability of my enzyme?
A2: Enzyme immobilization is an effective strategy to enhance stability and allow for reuse. Common methods include entrapment in calcium alginate beads or covalent attachment to a solid support.[7][8] Immobilized enzymes often exhibit improved thermal and pH stability.
Q3: What are the optimal pH and temperature for the enzymatic reaction?
A3: The optimal conditions vary depending on the specific enzyme. For example, a recombinant CsUGT76F1 glycosyltransferase from Citrus sinensis shows optimal activity at pH 8.0 and 40°C.[1] It is crucial to determine the optimal conditions for your particular enzyme through experimental optimization.
Q4: How does substrate concentration affect the reaction yield?
A4: Initially, increasing the substrate concentration will increase the reaction rate and yield. However, at very high concentrations, substrate inhibition can occur, leading to a decrease in enzyme activity. It is important to determine the optimal substrate concentration experimentally to maximize yield without causing inhibition.
Q5: What are common byproducts in neohesperidin synthesis and how can I minimize them?
A5: Byproducts can arise from the lack of regioselectivity of the enzyme, leading to glycosylation at undesired positions, or from the degradation of substrates and products. To minimize byproducts, use a highly regioselective enzyme and optimize reaction conditions (pH, temperature, time) to ensure the stability of the flavonoid compounds.
Data Presentation
Table 1: Effect of pH on Glycosyltransferase and Rhamnosidase Activity
| Enzyme | Substrate | Optimal pH | pH Range for >80% Activity | Reference |
| Recombinant CsUGT76F1 | Naringenin | 8.0 | 7.0 - 9.0 | [1][3] |
| Recombinant RpUGT1 | Kaempferol | 7.5 | 7.0 - 8.0 | [2] |
| Free Recombinant Rhamnosidase | Naringin | 6.0 | N/A | [7][8] |
| Immobilized Recombinant Rhamnosidase | Naringin | 7.5 | N/A | [7][8] |
Table 2: Effect of Temperature on Glycosyltransferase and Rhamnosidase Activity
| Enzyme | Substrate | Optimal Temperature (°C) | Temperature Range for >80% Activity (°C) | Reference |
| Recombinant CsUGT76F1 | Naringenin | 40 | 30 - 50 | [1] |
| Recombinant RpUGT1 | Kaempferol | 35 | 30 - 40 | [2] |
| Free Recombinant Rhamnosidase | Naringin | 55 | N/A | [7][8] |
| Immobilized Recombinant Rhamnosidase | Naringin | 60 | N/A | [7][8] |
Experimental Protocols
1. General Protocol for Enzymatic Glycosylation of Hesperetin-7-O-glucoside
This protocol describes a typical enzymatic reaction for the synthesis of neohesperidin using a glycosyltransferase.
-
Reaction Mixture Preparation: In a total volume of 50 µL, combine 100 mM Tris-HCl buffer (pH 7.5), 0.1% (v/v) β-mercaptoethanol, 2.5 mM UDP-rhamnose (sugar donor), 0.2 mM hesperetin-7-O-glucoside (substrate), and 20 µg of purified recombinant glycosyltransferase.[1]
-
Substrate Solubilization: Dissolve the hesperetin-7-O-glucoside in a minimal amount of DMSO before adding it to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for a predetermined time (e.g., 1-24 hours), with gentle agitation.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Analyze the formation of neohesperidin using High-Performance Liquid Chromatography (HPLC).
2. Protocol for α-L-Rhamnosidase Activity Assay
This protocol is used to determine the activity of α-L-rhamnosidase, which is crucial for the conversion of hesperidin.
-
Reaction Mixture: Prepare a reaction mixture containing 50 µL of 10 mM p-nitrophenyl-α-L-rhamnopyranoside (pNPR) as the substrate and 400 µL of 200 mM citric acid-Na₂HPO₄ buffer (pH 7.0).[10]
-
Pre-incubation: Pre-heat the mixture for 5 minutes at 55°C.[10]
-
Enzyme Addition: Add 50 µL of the enzyme solution to the mixture and incubate at 55°C for 10 minutes.[10]
-
Reaction Termination: Stop the reaction by adding 750 µL of 1.5 M Na₂CO₃.[10]
-
Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.[10]
3. Protocol for Purification of Neohesperidin using Macroporous Resin
This protocol outlines a two-step purification process for neohesperidin from a crude extract.
-
Crude Extract Preparation: Extract the reaction mixture or plant material with a suitable solvent (e.g., 80% ethanol) and concentrate the extract to obtain a crude sample.
-
Macroporous Resin Chromatography (D101 Resin):
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-equilibrated D101 macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the neohesperidin-enriched fraction with 55% aqueous ethanol.[6]
-
-
High-Speed Counter-Current Chromatography (HSCCC) for High Purity:
Visualizations
Caption: Enzymatic synthesis pathways of neohesperidin from naringin and hesperidin.
Caption: A logical workflow for troubleshooting low yield in neohesperidin synthesis.
References
- 1. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 2. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Production of neohesperidin from hesperetin by an engineered strain of Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019076021A1 - Preparation method for hesperetin, preparation method for hesperetin intermediate, and biological enzyme used for preparing hesperetin - Google Patents [patents.google.com]
- 6. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering of plant cells for biotransformation of hesperedin into neohesperidin, a substrate for production of the low-calorie sweetener and flavor enhancer NHDC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and Characterization of a Novel α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 and Its Application in Production of Icariin from Epimedin C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Neohesperidin for In-Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with neohesperidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor water solubility of neohesperidin in the context of in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the poor water solubility of neohesperidin in in-vivo research?
A1: The low aqueous solubility of neohesperidin presents several significant hurdles for in-vivo studies. Firstly, it leads to low oral bioavailability, meaning that only a small fraction of the administered dose is absorbed into the bloodstream, potentially diminishing its therapeutic efficacy. Secondly, it can cause high variability in experimental results between individual subjects. Lastly, achieving the desired therapeutic concentration in systemic circulation often requires high doses, which can be costly and may lead to toxicity.
Q2: What are the most common strategies to enhance the water solubility of neohesperidin for animal studies?
A2: Several effective techniques can be employed to improve the solubility and bioavailability of neohesperidin. These include:
-
Co-solubilization: Blending neohesperidin with other compounds, such as sweeteners like sodium saccharin or sodium cyclamate, can significantly increase its solubility in water.
-
Cyclodextrin Inclusion Complexes: Encapsulating neohesperidin molecules within the hydrophobic cavity of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) forms a complex with enhanced aqueous solubility.
-
Nanosystems: Formulating neohesperidin into nanoparticles, such as nano-liposomes or nano-nutriosomes, can improve its stability and solubility.
-
Solid Dispersions: Dispersing neohesperidin in a solid matrix, often with a hydrophilic polymer, can enhance its dissolution rate.
Q3: Are there any known toxicity concerns with neohesperidin at higher doses in animal models?
A3: Animal toxicity studies have generally found neohesperidin dihydrochalcone (a derivative of neohesperidin) to be non-toxic, non-teratogenic, and non-carcinogenic at levels typically used in food and pharmaceuticals.[1] However, at very high dietary levels (e.g., 5%), some adaptive responses such as caecal enlargement and soft stools have been observed in rats.[2] It is always recommended to conduct dose-ranging studies to determine the optimal and safe dosage for your specific experimental model.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and administration of neohesperidin formulations for in-vivo studies.
Cyclodextrin Inclusion Complexes
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Inappropriate molar ratio of neohesperidin to cyclodextrin.- Suboptimal preparation method.- Incorrect solvent or pH. | - Optimize the molar ratio; a higher ratio of cyclodextrin to drug may be needed, but excessive amounts can hinder release.[3]- Experiment with different preparation methods such as co-precipitation, kneading, or spray-drying.[3]- Ensure the solvent system is appropriate for both neohesperidin and the cyclodextrin. |
| Precipitation of the Complex upon Dilution | - The complex may not be stable enough in the final formulation or upon contact with physiological fluids. | - Consider using a ternary system by adding a third component, like meglumine, which can form hydrogen bonds and further stabilize the complex.[4] |
Nanosuspensions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Particle Aggregation During Storage | - Insufficient stabilization.- Inappropriate storage conditions (temperature, pH).- Ostwald ripening (growth of larger particles at the expense of smaller ones). | - Use suitable stabilizers such as surfactants or polymers (e.g., poloxamer 338).[5]- Optimize storage conditions; refrigeration at 4°C is often recommended.[5]- Consider freeze-drying the nanosuspension with a cryoprotectant (e.g., sucrose, trehalose) to prevent aggregation during long-term storage.[6] |
| Visual Signs of Instability (e.g., sedimentation, caking) | - Gravitational settling of nanoparticles.- Strong particle-particle interactions. | - Ensure the formulation has a sufficiently high zeta potential (either positive or negative) to create electrostatic repulsion between particles.[7]- Reduce the particle size further to enhance Brownian motion and counteract sedimentation.- For redispersing a settled formulation, gentle agitation or sonication may be effective, but check for any changes in particle size. |
Solid Dispersions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Dissolution Rate of the Final Product | - Incomplete amorphization of neohesperidin.- Inappropriate drug-to-carrier ratio.- Phase separation during storage. | - Confirm the amorphous state of neohesperidin in the solid dispersion using techniques like XRD or DSC.- Optimize the drug-to-carrier ratio; a higher proportion of the hydrophilic carrier generally improves dissolution.[8][9]- Select a polymer carrier with good miscibility with neohesperidin to prevent recrystallization. |
| Recrystallization of Neohesperidin Over Time | - The amorphous form is thermodynamically unstable.- High humidity or temperature during storage. | - Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, cool temperature.- Choose a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. |
Quantitative Data Summary
The following table summarizes the reported solubility enhancement of neohesperidin using various techniques.
| Technique | Formulation Details | Solubility Enhancement | Reference |
| Co-solubilization | Blend with sodium saccharin or sodium cyclamate | Significant improvement at room temperature | [10] |
| Cyclodextrin Inclusion Complex | Ternary system with HP-β-CD and meglumine | Solubility increased from 0.16 mg/mL to 5.81 mg/mL (36-fold increase) | [11] |
Experimental Protocols
Preparation of Neohesperidin Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific ratio of neohesperidin and a hydrophilic carrier (e.g., PVP K30, mannitol) in a suitable organic solvent (e.g., ethanol).
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder.
-
Sieving: Pass the powder through a sieve to obtain a uniform particle size.
In-Vivo Study Protocol: Oral Gavage Administration in Mice
This protocol provides a general guideline for the oral administration of a neohesperidin formulation to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: C57BLKS/J db/db mice are a suitable model for studying metabolic disorders.[12][13]
-
Vehicle Preparation: For in-vivo studies, neohesperidin dihydrochalcone can be dissolved in phosphate-buffered saline (PBS).[12] For other formulations, ensure the vehicle is non-toxic and appropriate for the chosen route of administration. Common vehicles for poorly soluble compounds include aqueous solutions of cellulose derivatives (e.g., methylcellulose), corn oil, or specialized formulations containing co-solvents and surfactants.[14][15]
-
Dosage: A dosage of 100 mg/kg body weight has been used in studies with db/db mice.[12][13][15][16]
-
Administration:
-
Accurately weigh each mouse to calculate the correct volume of the dosing solution. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8]
-
Use an appropriately sized, sterile gavage needle (e.g., 22-24 gauge for adult mice).[5]
-
Gently restrain the mouse and insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the neohesperidin formulation.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[8]
-
-
Endpoint Measurement: For studies on metabolic syndrome, relevant endpoints include:
-
Body weight and food/water intake: Measured regularly throughout the study.[12]
-
Fasting blood glucose and insulin levels: Measured at baseline and at the end of the study to assess insulin resistance (HOMA-IR).[12][17]
-
Adipose tissue weight: Subcutaneous and visceral fat pads can be dissected and weighed at the end of the study.[12]
-
Gene expression analysis: RNA can be extracted from tissues (e.g., adipose tissue, liver) to analyze the expression of genes involved in lipogenesis, adipogenesis, and inflammation via qPCR.[12]
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., p-AKT, p-mTOR) can be measured to assess pathway activation.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key signaling pathway affected by neohesperidin and a typical experimental workflow for preparing a solid dispersion.
Caption: Workflow for preparing a neohesperidin solid dispersion.
Caption: Neohesperidin's inhibitory effect on the PI3K/AKT/mTOR pathway.
References
- 1. Neohesperidin Dihydrochalcone - CD Formulation [formulationbio.com]
- 2. Subchronic (13-week) oral toxicity of neohesperidin dihydrochalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Interaction and Solubilization Efficiency of Neohesperidin in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Assessment of the feed additive neohesperidine dihydrochalcone for piglets, pigs for fattening, calves, sheep, fish and dogs for the renewal of its authorisation (HealthTech Bio Actives S.L.U.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Carrier-Drug Ratios on Dissolution Performances of Poorly Soluble Drug in Crystalline Solid Dispersion System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Carrier-Drug Ratios on Dissolution Performances of Poorly Soluble Drug in Crystalline Solid Dispersion Sy… [ouci.dntb.gov.ua]
- 10. Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Optimization of reaction conditions for regioselective glycosylation of hesperetin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective glycosylation of hesperetin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the glycosylation of hesperetin?
A1: The main challenge lies in controlling the regioselectivity of the glycosylation reaction. Hesperetin possesses multiple hydroxyl groups (at positions 5, 7, and 3') with varying reactivity, leading to the potential formation of a mixture of glycoside isomers.[1][2] Achieving glycosylation at a specific hydroxyl group requires careful optimization of reaction conditions. The 5-OH group is generally the least reactive due to the formation of an intramolecular hydrogen bond with the adjacent carbonyl group.[1][2]
Q2: Which enzymatic approaches are commonly used for the regioselective glycosylation of hesperetin?
A2: Enzymatic methods are favored for their high regioselectivity. Common approaches include the use of:
-
Cyclodextrin Glucanotransferase (CGTase): This enzyme catalyzes a transglycosylation reaction, transferring a glucose unit from a donor like soluble starch to hesperetin. It has been shown to be highly regioselective, primarily yielding hesperetin-7-O-α-D-glucopyranoside.[3][4][5]
-
Cultured Plant Cells: Systems using cultured cells from plants like Xanthomonas campestris, Ipomoea batatas, and Eucalyptus perriniana have been employed to produce various hesperetin glucosides.[6][7][8] These can yield different isomers, including 3'-O-glucosides and 7-O-glucosides.[6][7]
Q3: Why is glycosylation of hesperetin important for drug development?
A3: Glycosylation significantly improves the physicochemical properties of hesperetin, such as its water solubility and stability.[9][10] Hesperetin itself has numerous beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3] However, its low water solubility can limit its bioavailability and therapeutic application.[9] Glycosylated forms, such as hesperidin glucoside, exhibit enhanced solubility, which can lead to improved absorption and efficacy.[11]
Q4: What analytical techniques are essential for characterizing the products of hesperetin glycosylation?
A4: A combination of chromatographic and spectroscopic techniques is crucial for the separation and structural elucidation of glycosylation products. These include:
-
High-Performance Liquid Chromatography (HPLC): Used for separating the different glycosylated isomers and quantifying the reaction yield.[3][12]
-
Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), it is used to determine the molecular weight of the products and confirm the addition of sugar moieties.[3][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D-NMR techniques are essential for unambiguously determining the exact position of glycosylation on the hesperetin molecule.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Suboptimal enzyme activity (e.g., incorrect pH, temperature).2. Poor solubility of hesperetin in the reaction medium.3. Inappropriate glucosyl donor or concentration.4. Enzyme inhibition. | 1. Optimize pH and temperature according to the specific enzyme's requirements (see Table 1).2. Incorporate a suitable cosolvent to enhance hesperetin solubility (see Table 2).3. Test different glucosyl donors (e.g., soluble starch, maltose) and optimize the donor-to-acceptor ratio.[3][6]4. Ensure the absence of known inhibitors for the enzyme being used. |
| Poor regioselectivity (mixture of isomers) | 1. The chosen enzyme system has low intrinsic regioselectivity.2. Reaction conditions favor glycosylation at multiple sites.3. In chemical synthesis, inadequate protection of hydroxyl groups. | 1. Switch to a more regioselective enzyme, such as CGTase for 7-O-glucosylation.[3]2. Systematically optimize reaction parameters like solvent, pH, and temperature, as these can influence regioselectivity.[5]3. In chemical synthesis, employ appropriate protecting group strategies to block reactive hydroxyl groups.[1][2] |
| Product hydrolysis | The enzyme used (e.g., CGTase) exhibits hydrolytic side activity, breaking down the formed glycoside.[3] | Monitor the reaction progress over time using HPLC to determine the point of maximum product concentration and stop the reaction at that time.[3] |
| Difficulty in product purification | The product mixture is complex, containing unreacted substrates, multiple glycosylated products, and byproducts. | Employ semi-preparative HPLC for the purification of the desired glycoside isomer.[3][4] |
Experimental Protocols
Optimized Enzymatic α-Glucosylation of Hesperetin using CGTase
This protocol is based on the work of González-Alfonso et al. (2018).[3]
Materials:
-
(±)-Hesperetin
-
Soluble starch (partially hydrolyzed)
-
Cyclodextrin glucanotransferase (CGTase) from Thermoanaerobacter sp.
-
bis(2-methoxyethyl) ether (diglyme)
-
Sodium citrate buffer (10 mM, pH 5.0)
Procedure:
-
Prepare the reaction mixture by dissolving hesperetin (15 mg) and partially hydrolyzed starch (180 mg) in a mixture of 10 mM sodium citrate buffer pH 5.0 (0.6 mL) and bis(2-methoxyethyl) ether (0.3 mL).
-
Initiate the reaction by adding CGTase (10% v/v of the total reaction volume).
-
Incubate the reaction mixture at 60 °C with agitation (1000 rpm) for 24 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction at the point of maximum monoglucoside concentration (typically around 24 hours).[3][5]
-
Purify the main product, hesperetin 7-O-α-D-glucopyranoside, using semi-preparative HPLC.
HPLC Analysis Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 284 nm.[3]
Data Presentation
Table 1: Optimized Reaction Conditions for Regioselective α-Glucosylation of Hesperetin using CGTase. [3][8]
| Parameter | Optimal Value |
| Enzyme | Cyclodextrin glucanotransferase (CGTase) from Thermoanaerobacter sp. |
| Glucosyl Donor | Soluble starch |
| Cosolvent | 30% (v/v) bis(2-methoxyethyl) ether |
| Aqueous Phase | 10 mM Sodium Citrate Buffer (pH 5.0) |
| Temperature | 60 °C |
| Hesperetin Concentration | 15 mg/mL |
| Starch Concentration | 180 mg/mL |
| Starch:Hesperetin Ratio | 12:1 (w/w) |
| Reaction Time | 24 hours |
| Maximum Yield | ~2 mM of hesperetin 7-O-α-D-glucopyranoside |
Table 2: Effect of Different Cosolvents on the Glucosylation of Hesperetin. [3][4]
| Cosolvent (30% v/v) | Relative Glucoside Yield (%) |
| bis(2-methoxyethyl) ether | 100 |
| Acetonitrile | ~60 |
| Dimethyl sulfoxide (DMSO) | ~55 |
| Methanol | ~25 |
| Ethanol | ~20 |
| Acetone | ~15 |
Visualizations
Caption: Workflow for the enzymatic glycosylation of hesperetin.
Caption: Key factors influencing the regioselectivity of hesperetin glycosylation.
References
- 1. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Regioselective α-Glucosylation of Hesperetin Catalyzed by Cyclodextrin Glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Hesperetin Glycosides by Xanthomonas campestris and Cyclodextrin Glucanotransferase and Their Anti-allergic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylation of hesperetin by plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Regioselective α-Glucosylation of Hesperetin Catalyzed by Cyclodextrin Glucanotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Glycosylation of Flavonoids – PJM ONLINE [pjmonline.org]
- 10. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Neohesperidin from Crude Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of neohesperidin from crude plant extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Issue 1: Low Yield of Neohesperidin After Initial Extraction
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | - Ensure the plant material is finely ground to maximize surface area for solvent penetration.[1] - Optimize the solid-to-liquid ratio; a higher solvent volume can improve extraction efficiency. - Increase extraction time or perform multiple extraction cycles.[2] - Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.[3] |
| Inappropriate Solvent Selection | - Neohesperidin is soluble in ethanol, DMSO, and dimethylformamide (DMF), but has low solubility in water.[4] - Use aqueous ethanol (e.g., 55-80%) for extraction, as this has been shown to be effective.[5][6] - The choice of solvent can significantly impact the extraction yield.[2] |
| Degradation of Neohesperidin | - Neohesperidin is susceptible to degradation under acidic and basic conditions.[7] Maintain a neutral pH during extraction if possible. - Avoid prolonged exposure to high temperatures, which can lead to degradation.[3] - Minimize exposure to light and oxygen by using amber glassware and inert gas if necessary. |
Issue 2: Co-elution of Naringin and Other Flavonoids with Neohesperidin During Chromatography
| Potential Cause | Troubleshooting Steps |
| Similar Physicochemical Properties | - Naringin and neohesperidin have very similar structures and polarities, making separation challenging.[6][8] - Employ a two-step purification strategy, such as macroporous resin chromatography followed by high-speed counter-current chromatography (HSCCC).[5] |
| Suboptimal Chromatographic Conditions | - Macroporous Resin: Optimize the ethanol gradient for elution. A stepwise gradient (e.g., 10-60% ethanol) can help separate neohesperidin from other less or more polar compounds.[6] Select a resin with appropriate polarity and pore size; D101 resin has been used successfully.[5] - HSCCC: Carefully select the two-phase solvent system. A system of ethyl acetate-n-butanol-water (4:1:5, v/v) has been shown to be effective for separating neohesperidin.[5] |
| Poor Peak Resolution in HPLC Analysis | - Adjust the mobile phase composition. A gradient elution with acetonitrile and acidified water (e.g., with formic acid) is often used.[9] - Optimize the column temperature and flow rate to improve separation.[9] - Consider using a shorter analytical column to improve separation of closely eluting peaks.[10] |
Issue 3: Difficulty in Crystallizing Purified Neohesperidin
| Potential Cause | Troubleshooting Steps |
| Supersaturation Not Reached | - Concentrate the solution containing the purified neohesperidin to induce supersaturation. - If too much solvent was used, carefully evaporate a portion of it.[11] |
| Presence of Impurities | - Even small amounts of impurities can inhibit crystallization. If purity is below 95%, consider an additional purification step. - The presence of co-eluting flavonoids can interfere with the crystal lattice formation. |
| Inappropriate Solvent for Crystallization | - Select a solvent system where neohesperidin has moderate solubility at high temperatures and low solubility at low temperatures. A mixture of petroleum ether and methanol has been used for recrystallization.[12] |
| Cooling Rate is Too Fast | - Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of amorphous solid or the trapping of impurities.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying neohesperidin from plant extracts?
A1: The most significant challenge is the presence of structurally similar flavonoids, particularly naringin.[6][8] These compounds share similar physicochemical properties, leading to difficulties in separation and often resulting in co-elution during chromatographic purification.
Q2: How can I improve the solubility of neohesperidin during the purification process?
A2: Neohesperidin has poor water solubility but is soluble in organic solvents like ethanol, DMSO, and DMF.[4] Using aqueous ethanol mixtures is a common strategy for extraction. For aqueous solutions, adjusting the pH can influence solubility, although extreme pH values may lead to degradation.[7]
Q3: What is a realistic purity and recovery to expect from a two-step purification process involving macroporous resin and HSCCC?
A3: A study has shown that a combination of D101 macroporous resin chromatography and HSCCC can increase neohesperidin purity from approximately 4.92% in the crude extract to 58.22% after the resin step, with a final purity of 97.47% after HSCCC. The recovery was reported to be 68.97% for the resin step and 65.85% for the HSCCC step.[5]
Q4: Can neohesperidin degrade during purification? What conditions should be avoided?
A4: Yes, neohesperidin can degrade under certain conditions. It is particularly susceptible to acid and base hydrolysis.[7] Therefore, it is crucial to control the pH of your solutions. Prolonged exposure to high temperatures and UV light can also contribute to degradation.[3][7]
Q5: What analytical method is best for assessing the purity of neohesperidin?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for determining the purity of neohesperidin.[9] A C18 column with a gradient elution of acetonitrile and acidified water is typically used. The detection wavelength is usually set around 284 nm.[4]
Quantitative Data Summary
Table 1: Comparison of Neohesperidin Purification Techniques
| Purification Step | Initial Purity (%) | Final Purity (%) | Recovery (%) | Reference |
| D101 Macroporous Resin | 4.92 | 58.22 | 68.97 | [5] |
| HSCCC (following resin) | 58.22 | 97.47 | 65.85 | [5] |
| Combined Resin & HSCCC | 4.92 | >95 | Not explicitly stated for the combined process, but can be calculated from individual steps. | [6] |
Experimental Protocols
Protocol 1: Purification of Neohesperidin using Macroporous Resin Chromatography
-
Resin Pre-treatment: Soak D101 macroporous resin in 95% ethanol for 24 hours to remove any residual monomers and porogenic agents. Then, wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the pre-treated D101 resin.
-
Sample Loading: Dissolve the crude plant extract in deionized water and load it onto the column at a flow rate of approximately 2 mL/min.
-
Washing: Wash the column with 4 bed volumes (BV) of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the bound flavonoids using a stepwise gradient of ethanol in water (e.g., 10%, 20%, 30%, 40%, 50%, 60% ethanol). Collect fractions at each step.
-
Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing neohesperidin. Fractions eluted with 10-60% ethanol are likely to contain the target compound.[6]
-
Concentration: Pool the neohesperidin-rich fractions and evaporate the solvent under reduced pressure at a temperature not exceeding 50°C to obtain the enriched extract.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Neohesperidin
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (4:1:5, v/v/v). Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC System Preparation: Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Equilibration: Pump the mobile phase (lower phase) into the column at a flow rate of 2 mL/min while the apparatus is rotating at a set speed (e.g., 800 rpm) until the mobile phase elutes from the outlet and hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve the neohesperidin-enriched extract from the macroporous resin step in a small volume of the biphasic solvent system and inject it into the HSCCC.
-
Fraction Collection: Continuously collect fractions of the eluent.
-
Analysis and Pooling: Monitor the fractions by HPLC to identify those containing high-purity neohesperidin. Pool the desired fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure neohesperidin.
Protocol 3: HPLC-UV Analysis of Neohesperidin Purity
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 analytical column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-10 min: 10-30% B
-
10-25 min: 30-50% B
-
25-30 min: 50-10% B
-
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 284 nm.
-
Sample Preparation: Dissolve a small amount of the sample in methanol and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using a neohesperidin standard of known concentration to quantify the amount in the sample.
Visualizations
Caption: A typical experimental workflow for the purification of neohesperidin.
Caption: Troubleshooting logic for addressing low neohesperidin yield.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102617673B - Method for separating and purifying naringin and neohesperidin from white skin layer of citrus grandis - Google Patents [patents.google.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Method for separating and purifying naringin and neohesperidin from white skin layer of citrus grandis - Eureka | Patsnap [eureka.patsnap.com]
- 9. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.flvc.org [journals.flvc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN104211737A - Neosperidin dihydrochalcone crystal and preparation method thereof - Google Patents [patents.google.com]
Preventing hydrolysis of neohesperidin during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of neohesperidin during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is neohesperidin hydrolysis and why is it a concern?
A1: Neohesperidin is a flavonoid glycoside composed of the aglycone hesperetin linked to a disaccharide (neohesperidose). Hydrolysis is a chemical reaction where a water molecule cleaves this glycosidic bond, breaking down neohesperidin into its constituent sugars (rhamnose and glucose) and the aglycone, hesperetin. This is a significant concern as the degradation of neohesperidin leads to a loss of its biological activity and functionality, compromising experimental results and the efficacy of derived products.
Q2: What are the primary factors that promote the hydrolysis of neohesperidin?
A2: The stability of neohesperidin is primarily influenced by pH and temperature. Extreme pH conditions, particularly acidic environments (pH below 2), and high temperatures can significantly accelerate the rate of hydrolysis.[1][2] The presence of certain enzymes in the plant matrix, such as glycosidases, can also catalyze this degradation during the extraction process.
Q3: What is the optimal pH range for maintaining the stability of neohesperidin solutions?
A3: For maximum stability, neohesperidin solutions should be maintained within a pH range of 3 to 5.[3] Within this range, the rate of hydrolysis is minimal, especially at ambient or refrigerated temperatures.
Q4: How does temperature affect the stability of neohesperidin?
A4: Elevated temperatures significantly increase the rate of neohesperidin hydrolysis. While stable at room temperature within the optimal pH range, degradation becomes more pronounced at temperatures above 60°C.[3] For long-term storage, refrigeration or freezing is recommended.
Q5: Are there any specific enzymes I should be concerned about during extraction from citrus peels?
A5: Yes, citrus peels contain endogenous enzymes like pectinases and other glycosidases that can degrade neohesperidin.[4] It is crucial to control the activity of these enzymes during the extraction process to prevent yield loss.
Troubleshooting Guides
Issue 1: Low Yield of Neohesperidin After Extraction
Possible Cause: Hydrolysis during the extraction process due to suboptimal pH, high temperature, or enzymatic activity.
Solutions:
-
pH Control: Ensure the pH of your extraction solvent is within the stable range of 3-5.
-
Temperature Management: Conduct the extraction at a controlled, low temperature. If heating is necessary to improve solubility, minimize the duration and temperature. Some protocols suggest temperatures around 40-50°C for a limited time.[4]
-
Enzyme Inactivation: Incorporate a blanching step (brief exposure to high temperature, e.g., 70°C for 15-30 minutes) for the raw citrus peel to denature degradative enzymes before extraction.[4] Alternatively, use extraction solvents that inhibit enzyme activity, such as ethanol.
Issue 2: Degradation of Neohesperidin During Storage
Possible Cause: Improper storage conditions leading to hydrolysis over time.
Solutions:
-
pH Adjustment: Before long-term storage, ensure the pH of the neohesperidin solution is adjusted to the optimal range of 3-5.
-
Temperature Control: Store neohesperidin solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or in the dark to prevent potential photodegradation, although hydrolysis is the primary concern.
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider purging the storage container with an inert gas like nitrogen or argon to displace oxygen.
Data on Neohesperidin Stability
The following tables summarize quantitative data on the stability of neohesperidin dihydrochalcone (a closely related and often studied derivative) under various conditions. The degradation follows pseudo-first-order kinetics.
Table 1: Effect of pH on the Degradation Rate Constant of Neohesperidin Dihydrochalcone at 60°C
| pH | Rate Constant (k) x 10^3 (per hour) |
| 1.0 | 23.1 |
| 2.0 | 3.5 |
| 3.0 | 0.9 |
| 4.0 | 0.5 |
| 5.0 | 0.8 |
| 6.0 | 2.1 |
| 7.0 | 5.8 |
Data adapted from studies on neohesperidin dihydrochalcone, which show similar stability profiles to neohesperidin.
Table 2: Effect of Temperature on the Half-Life (t½) of Neohesperidin Dihydrochalcone at pH 4
| Temperature (°C) | Half-Life (t½) in days |
| 30 | > 365 |
| 40 | > 365 |
| 50 | 290 |
| 60 | 120 |
Data adapted from studies on neohesperidin dihydrochalcone.
Experimental Protocols
Protocol 1: Extraction of Neohesperidin from Citrus Peel
This protocol is a general guideline and may require optimization based on the specific citrus source.
-
Preparation of Raw Material:
-
Wash and dry fresh citrus peels (e.g., from bitter orange).
-
Grind the dried peels into a coarse powder.
-
-
Enzyme Inactivation (Optional but Recommended):
-
Blanch the powdered peel in hot water (70-80°C) for 15-30 minutes to denature endogenous enzymes.[4]
-
Cool and dry the blanched powder.
-
-
Solvent Extraction:
-
Macerate the peel powder in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at a controlled temperature (e.g., 40-50°C) for 10-12 hours.[4]
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification (Example using Macroporous Resin):
-
Pass the concentrated extract through a macroporous resin column.
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the neohesperidin using a stepwise gradient of ethanol (e.g., 30% ethanol followed by 70% ethanol).
-
Collect the fractions containing neohesperidin.
-
-
Crystallization and Drying:
-
Concentrate the neohesperidin-rich fractions.
-
Allow the concentrate to stand at a low temperature (e.g., 4°C) to induce crystallization.
-
Collect the crystals by filtration and dry them under vacuum.
-
Protocol 2: HPLC-UV Analysis of Neohesperidin
This method allows for the quantification of neohesperidin and the detection of its hydrolysis products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[6][7]
-
Detection Wavelength: 283 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of neohesperidin standard in methanol and create a calibration curve using serial dilutions.
-
Sample Preparation: Dissolve the extracted sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Visualizations
Caption: Hydrolysis pathway of neohesperidin.
Caption: General workflow for neohesperidin extraction.
Caption: Troubleshooting decision tree for neohesperidin stability.
References
- 1. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Neohesperidin Dihydrochalcone Stability in Aqueous Buffer Solutions | Semantic Scholar [semanticscholar.org]
- 4. CN105481920A - Method for extracting hesperidin, neohesperidin and synephrine - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Microbial Synthesis of Neohesperidin Dihydrochalcone (NHDC)
Welcome to the technical support center for the microbial synthesis of Neohesperidin Dihydrochalcone (NHDC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts used for NHDC production?
A1: Engineered Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for producing flavonoids like NHDC.[1][2] E. coli is favored for its rapid growth and well-established genetic tools, while S. cerevisiae is a robust eukaryotic host that can be advantageous for expressing complex eukaryotic enzymes, such as those in the NHDC synthesis pathway.[1][2]
Q2: What are the key enzymatic steps in the microbial synthesis of NHDC from a simple carbon source like glucose?
A2: The synthesis of NHDC from glucose involves a multi-step biosynthetic pathway. Key enzymatic reactions include the synthesis of the precursor L-tyrosine via the shikimate pathway, conversion of L-tyrosine to p-coumaroyl-CoA, condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, isomerization to naringenin by chalcone isomerase (CHI), glycosylation of naringenin to form neohesperidin by a specific UDP-glycosyltransferase (UGT), and finally, the hydrogenation of neohesperidin to yield NHDC.
Q3: My microbial culture is growing slowly after inducing the expression of the NHDC pathway genes. What could be the cause?
A3: Slow growth after induction is often a sign of metabolic burden.[3][4] The overexpression of multiple heterologous enzymes in the NHDC pathway can drain cellular resources such as amino acids, ATP, and reducing equivalents (NADPH), leading to reduced growth and productivity.[3][4] The accumulation of intermediate or final products to toxic levels can also inhibit growth.
Q4: How does pH and temperature affect the stability of NHDC in the fermentation broth?
A4: NHDC stability is influenced by both pH and temperature. Studies have shown that the degradation of NHDC in aqueous solutions follows first-order kinetics and is pH-dependent.[5] Optimal stability is generally observed in slightly acidic to neutral conditions (pH 4.5-7.0).[5] High temperatures can accelerate degradation, so maintaining a controlled temperature during fermentation and downstream processing is crucial.[5]
Troubleshooting Guide for Low Conversion Rates
Low conversion rates are a common challenge in the microbial synthesis of NHDC. This guide provides a systematic approach to identifying and resolving potential bottlenecks in your experiment.
Problem 1: Low or No Production of Naringenin (Key Intermediate)
| Possible Cause | Suggested Solution |
| Insufficient Precursor Supply (L-tyrosine and Malonyl-CoA) | - Overexpress key enzymes in the shikimate pathway to increase L-tyrosine availability.- Engineer the malonyl-CoA synthesis pathway to enhance its intracellular pool.[1]- Implement precursor feeding strategies by supplementing the culture medium with L-tyrosine or p-coumaric acid.[6] |
| Low Activity of Chalcone Synthase (CHS) or Chalcone Isomerase (CHI) | - Confirm the expression of CHS and CHI via SDS-PAGE and Western blot.- Perform in vitro enzyme assays with cell lysates to verify catalytic activity.[7][8][9][10][11]- Codon-optimize the genes for the specific microbial host.- Co-express molecular chaperones to ensure proper protein folding. |
| Feedback Inhibition of Key Pathway Enzymes | - Use mutant enzymes that are less sensitive to feedback inhibition.- Implement dynamic regulation strategies to control the expression of pathway genes and avoid the accumulation of inhibitory intermediates. |
Problem 2: Accumulation of Naringenin but Low Neohesperidin Titer
| Possible Cause | Suggested Solution |
| Inefficient Glycosylation Step | - Verify the expression and activity of the UDP-glycosyltransferase (UGT) responsible for converting naringenin to neohesperidin.[4][12][13][14][15]- Ensure an adequate supply of the sugar donor, UDP-rhamnose, by engineering the precursor pathways.- Test different UGTs from various plant sources to find one with optimal activity in your host. |
| Degradation of Neohesperidin | - Analyze the fermentation broth for potential degradation products.- Optimize fermentation pH and temperature to enhance neohesperidin stability. |
| Toxicity of Neohesperidin to the Host | - Implement in situ product removal strategies, such as using adsorbent resins in the fermentation broth.- Engineer efflux pumps to export neohesperidin out of the cell. |
Problem 3: Successful Neohesperidin Production but Low NHDC Yield
| Possible Cause | Suggested Solution |
| Inefficient Hydrogenation Step | - Ensure the presence of a suitable catalyst for the hydrogenation of neohesperidin to NHDC. This step is often performed chemically after the microbial synthesis of neohesperidin.[16]- Optimize the reaction conditions for the chemical hydrogenation (e.g., catalyst type, hydrogen pressure, temperature, and reaction time).[16] |
| Product Degradation during Downstream Processing | - Minimize the exposure of NHDC to high temperatures and extreme pH during extraction and purification.[5]- Use appropriate analytical techniques like HPLC to monitor product integrity throughout the downstream process. |
Experimental Protocols
Protocol 1: Quantification of NHDC and Precursors by HPLC
This protocol is adapted from established methods for analyzing flavonoids in fermentation broth.[12][17]
-
Sample Preparation:
-
Centrifuge 1 mL of the microbial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant for extracellular analysis.
-
To analyze intracellular compounds, wash the cell pellet with a suitable buffer and then lyse the cells using methods such as sonication or enzymatic digestion.[18]
-
Filter the supernatant or cell lysate through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% A; 5-25 min, 10-50% A; 25-30 min, 50-90% A; 30-35 min, 90-10% A; 35-40 min, 10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 282 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare standard curves for NHDC, neohesperidin, and naringenin using pure compounds of known concentrations.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curves.
-
Protocol 2: In Vitro Enzyme Assay for Chalcone Synthase (CHS)
This protocol provides a general method to assess the activity of CHS in cell lysates.[8][9]
-
Preparation of Cell Lysate:
-
Harvest microbial cells expressing the CHS enzyme by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble CHS enzyme.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
50 µM p-coumaroyl-CoA (substrate)
-
150 µM malonyl-CoA (substrate)
-
Cell lysate containing the CHS enzyme.
-
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol or by acidifying the mixture.
-
-
Analysis:
-
Analyze the reaction products by HPLC as described in Protocol 1 to quantify the amount of naringenin chalcone or naringenin (if CHI is also present) formed.
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of total protein).
-
Visualizations
Caption: Biosynthetic pathway of NHDC from glucose.
Caption: Troubleshooting workflow for low NHDC conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of engineered Saccharomyces cerevisiae and engineered Escherichia coli for the production of an optically pure keto alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of elicitation and precursor feeding on accumulation of 20-hydroxyecdysone in Achyranthes aspera Linn. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and enzymatic properties of chalcone isomerase from the Antarctic vascular plant Deschampsia antarctica Desv - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 11. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailoring Regioselectivity‐Controlled UDP‐Glycosyltransferase for Bidirectional Glycosylation of Tyrosol via Free Energy‐Driven Pocket Reshaping and Tunnel Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical synthesis and kinetic characterization of UDP-2-deoxy-D-lyxo-hexose("UDP-2-deoxy-D-galactose"), a donor-substrate for beta-(1-->4)-D-galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN110950747A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Neohesperidin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of neohesperidin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of neohesperidin and its parent compounds generally low?
A1: The low bioavailability of neohesperidin and other flavonoid glycosides like hesperidin is primarily attributed to several factors. Their poor water solubility limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Furthermore, their chemical structure, particularly the presence of a rutinose moiety in hesperidin, is not readily absorbed in the small intestine.[3] The primary site of absorption is often the colon, after the glycoside is hydrolyzed by the gut microbiota. This delayed and variable absorption contributes to low overall bioavailability.[3][4]
Q2: What are the main strategies to improve the bioavailability of neohesperidin derivatives?
A2: Key strategies focus on improving solubility, modifying the chemical structure to enhance absorption, and utilizing advanced formulation techniques. These include:
-
Enzymatic Modification: Converting hesperidin to its more soluble glucoside form.[3][4]
-
Glycosylation: Attaching glucose moieties to create derivatives like alpha-glucosyl hesperidin with significantly higher water solubility.[5]
-
Formulation Technologies:
Q3: How do nanoformulations, such as phospholipid complexes, enhance bioavailability?
A3: Phospholipid complexes, sometimes referred to as phytosomes, are advanced drug delivery systems. They are formed by complexing the flavonoid with phospholipids. This complex formation enhances the lipophilicity of the flavonoid, facilitating its passage across the lipid-rich membranes of the intestinal cells.[9] This technique improves both the solubility and the absorption of the compound.[10]
Q4: Can you explain the principle behind using solid dispersions?
A4: Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a molecular level.[11] This is often achieved through methods like hot-melt extrusion.[8] By reducing the particle size to a molecular level and embedding it within a highly soluble carrier, the overall surface area of the drug is vastly increased, leading to a significantly faster dissolution rate and improved bioavailability.[12]
Q5: What is the advantage of enzymatic modification of hesperidin?
A5: Enzymatic modification, specifically the conversion of hesperidin to hesperetin-7-glucoside by removing the rhamnose group, shifts the primary site of absorption from the colon to the small intestine.[3] This results in a much faster and higher absorption of the active aglycone, hesperetin, leading to a significant increase in peak plasma concentrations and overall bioavailability.[3][4]
Troubleshooting Guides
Enzymatic Conversion of Hesperidin to Hesperetin-7-O-Glucoside
Issue: Low conversion yield of hesperetin-7-O-glucoside.
-
Possible Cause 1: Suboptimal enzyme activity.
-
Solution: Ensure the pH and temperature of the reaction are optimal for the specific hesperidinase or α-L-rhamnosidase used. For instance, some processes recommend a pH of 3.8 and a temperature of 40°C.[2] Verify the enzyme activity from the supplier's datasheet or perform an activity assay.
-
-
Possible Cause 2: Poor solubility of hesperidin.
-
Solution: Hesperidin has low aqueous solubility, which can limit the enzyme's access to the substrate.[13] The reaction can be performed in a buffer system where hesperidin is partially solubilized. Some protocols suggest dissolving hesperidin in a dilute alkaline solution (e.g., 0.1 N NaOH) and then adjusting the pH to the optimal range for the enzyme before its addition.[14] Another approach is to use a soluble hesperidin-metal complex as the substrate.[15]
-
-
Possible Cause 3: Enzyme inhibition or inactivation.
-
Solution: Ensure the reaction buffer is free of any potential enzyme inhibitors. After the reaction, inactivate the enzyme completely (e.g., by heating to 95°C for 30 minutes) to prevent further reactions during downstream processing.[16]
-
Issue: Precipitation of the product during the reaction.
-
Possible Cause: Product concentration exceeding its solubility.
-
Solution: While hesperetin-7-O-glucoside is more soluble than hesperidin, it can still precipitate at high concentrations. Monitor the reaction and consider performing it at a more dilute concentration or with controlled substrate feeding to maintain the product concentration below its solubility limit.
-
Preparation of Neohesperidin-Phospholipid Complexes
Issue: Low complexation efficiency.
-
Possible Cause 1: Inappropriate solvent system.
-
Possible Cause 2: Incorrect ratio of flavonoid to phospholipid.
-
Possible Cause 3: Suboptimal reaction conditions.
-
Solution: The reaction temperature and time are important parameters. A typical condition is refluxing at 40°C for 2 hours.[17] Ensure adequate mixing during the reaction to facilitate the interaction between the molecules.
-
Issue: Difficulty in forming a stable, thin film.
-
Possible Cause: Inefficient solvent removal.
-
Solution: Use a rotary evaporator under reduced pressure to ensure complete and even removal of the organic solvent. The temperature of the water bath should be appropriate for the solvent being used (e.g., 40°C for dichloromethane).[17]
-
Solid Dispersion using Hot-Melt Extrusion (HME)
Issue: Thermal degradation of the neohesperidin derivative.
-
Possible Cause: Processing temperature is too high.
-
Solution: Determine the thermal stability of your neohesperidin derivative using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).[11] Select a polymer with a processing temperature well below the degradation temperature of your compound.[18] Using a plasticizer can help lower the required processing temperature.[19]
-
-
Possible Cause 2: Long residence time in the extruder.
-
Solution: Optimize the screw speed and feed rate to minimize the time the material spends at high temperatures. Higher feed rates and screw speeds can shorten the residence time.[18]
-
Issue: Incomplete amorphization of the drug.
-
Possible Cause: Insufficient mixing or energy input.
-
Solution: The screw design and configuration are crucial for providing adequate mixing and shear. Use a screw configuration with more kneading elements to enhance dispersive and distributive mixing.[20] Ensure the processing temperature is high enough for the drug to dissolve in the molten polymer.
-
-
Possible Cause 2: Drug-polymer immiscibility.
-
Solution: Select a polymer that is miscible with your neohesperidin derivative. Preliminary screening using techniques like film casting and DSC can help assess miscibility.[18]
-
Quantitative Data Summary
| Strategy | Derivative | Improvement Metric | Fold Increase | Reference |
| Enzymatic Modification | Hesperetin-7-Glucoside | Peak Plasma Conc. (Cmax) | 4-fold | [3][4] |
| Hesperetin-7-Glucoside | Area Under the Curve (AUC) | 2-fold | [3][4] | |
| Glycosylation | Alpha-Glucosyl Hesperidin | Water Solubility | 10,000-fold | [5] |
| Alpha-Glucosyl Hesperidin | Bioavailability | 3.7-fold | [5] | |
| Nanoformulation | Hesperidin-Gold Nanoparticles | Water Solubility | 15-fold | |
| Phospholipid Complex | Neohesperidin-PC & NH-PC-CD | Water Solubility | ~2-fold | [6] |
| Isorhamnetin, Kaempferol, Quercetin-PC | Aqueous Solubility | 22.0-26.8-fold | [10] | |
| Isorhamnetin, Kaempferol, Quercetin-PC | Relative Bioavailability | 2.23, 1.72, 2.42-fold | [10] |
Note: The 15-fold increase in water solubility for hesperidin-gold nanoparticles is mentioned in the search results but without a specific citation to a primary research article providing this exact number.
Experimental Protocols
Protocol 1: Enzymatic Conversion of Hesperidin to Hesperetin-7-O-Glucoside
-
Substrate Preparation: Dissolve hesperidin powder in 0.1 N NaOH solution to a concentration of 1% (w/v).[14]
-
pH Adjustment: Immediately after solubilization, adjust the pH of the solution to the optimal pH for the enzyme (e.g., pH 3.8-6.5) using an appropriate acid (e.g., 1 M HCl).[2][14]
-
Enzymatic Reaction: Add the hesperidinase or α-L-rhamnosidase to the solution at a final concentration of 1% (w/v).[14]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a specified duration (e.g., 16 hours).[14]
-
Product Harvesting: After the reaction, the precipitate (hesperetin-7-O-glucoside) can be harvested by centrifugation.
-
Purification: The harvested product can be further purified by recrystallization from a suitable solvent like ethanol.[14]
Protocol 2: Preparation of Neohesperidin-Phospholipid Complex
-
Dissolution: Dissolve the neohesperidin derivative and phospholipid (e.g., soy phosphatidylcholine) in a 1:1 or 1:2 molar ratio in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.[10][17]
-
Sonication: Sonicate the mixture at a controlled temperature (e.g., 40°C) for 30 minutes to ensure complete dissolution and initial interaction.[17]
-
Refluxing: Reflux the mixture for 2 hours at the same temperature with constant stirring.[17]
-
Film Formation: Remove the solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Dissolve the thin film in a small amount of the same organic solvent and add it dropwise to distilled water under moderate magnetic stirring overnight to allow for the formation of the phospholipid complex.[17]
Protocol 3: Preparation of Hesperidin Solid Dispersion via Hot-Melt Extrusion
-
Material Blending: Physically mix the hesperidin powder with the chosen polymer carrier (e.g., Ocimum mucilage and mannitol) at the desired drug-to-carrier weight ratio.[8]
-
Extruder Setup: Set up the hot-melt extruder with the appropriate screw configuration and die. Set the barrel temperature to the desired processing temperature, which should be above the glass transition temperature of the polymer but below the degradation temperature of hesperidin.
-
Extrusion: Feed the blended material into the extruder at a constant rate. The molten mixture of the drug and polymer will be extruded through the die.[11]
-
Cooling and Solidification: Rapidly cool the extrudate to solidify the amorphous dispersion. This can be done on a cooling belt or in a cooling bath.
-
Pulverization: Crush and pulverize the solidified extrudate and pass it through a sieve of a specific mesh size (e.g., mesh number 60) to obtain a uniform powder.[8]
-
Storage: Store the final product in a desiccator to prevent moisture absorption and potential recrystallization.[8]
Signaling Pathways and Experimental Workflows
Caption: Workflow of strategies to enhance neohesperidin bioavailability.
Caption: Signaling pathways modulated by neohesperidin derivatives.
References
- 1. Recent developments in the enzymatic O-glycosylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability is improved by enzymatic modification of the citrus flavonoid hesperidin in humans: a randomized, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. A phospholipid complex to improve the oral bioavailability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform [frontiersin.org]
- 14. Gold nanoparticles: Opportunities and Challenges in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US5885969A - Enzyme-treated hesperidin, process for producing the same and method of using enzyme-treated hesperidin - Google Patents [patents.google.com]
- 17. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. tandfonline.com [tandfonline.com]
Optimizing mobile phase for baseline separation of flavonoid glycoside isomers by HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for baseline separation of flavonoid glycoside isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mobile phases for separating flavonoid glycoside isomers?
A common starting point for reversed-phase HPLC (RP-HPLC) separation of flavonoid glycosides is a gradient elution using a binary solvent system.[1][2][3] This typically consists of:
-
Solvent A: Acidified water, often with 0.1% formic acid or phosphoric acid to achieve a pH around 2.5.[2][4][5] Acidification helps to suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and more reproducible retention times.
-
Solvent B: An organic modifier, most commonly acetonitrile (ACN) or methanol (MeOH).[3][6]
A typical gradient might run from a low percentage of Solvent B (e.g., 5-10%) to a high percentage (e.g., 70-100%) over 20 to 40 minutes to elute compounds with varying polarities.[3]
Q2: How do I choose between acetonitrile and methanol as the organic modifier?
The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact separation selectivity.[7]
-
Acetonitrile (ACN) is often preferred because it generally provides greater elution strength, lower back pressure when mixed with water, and a lower UV cutoff, which is beneficial for detecting compounds at low wavelengths (e.g., <220 nm).[8][9][10] ACN can also lead to sharper peaks and faster separations.[9]
-
Methanol (MeOH) is a protic solvent and can offer different selectivity due to its ability to form hydrogen bonds.[7][8] It may improve the resolution of certain isomers that co-elute with ACN.[7] However, methanol is more viscous, which can lead to higher back pressure.[7][8]
It is often recommended to screen both solvents during method development to determine which provides the optimal separation for the specific isomers of interest.[8]
Q3: What is the role of acid additives (e.g., formic acid, TFA) in the mobile phase?
Acid additives are crucial for achieving sharp, symmetrical peaks and reproducible retention times for flavonoids. Flavonoids are phenolic compounds and can exist in ionized and non-ionized forms depending on the pH.
-
Suppressing Ionization: Adding a small amount of acid (e.g., 0.1% formic acid, acetic acid, or trifluoroacetic acid) lowers the mobile phase pH.[11] This ensures that the hydroxyl groups on the flavonoid molecules are protonated (non-ionized), reducing peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase.
-
Improving Selectivity: Modifying the pH can alter the polarity of the analytes, which can sometimes change the elution order and improve the separation of closely related isomers.[12]
Q4: How does column temperature affect the separation of flavonoid isomers?
Column temperature is a significant factor in optimizing isomer separations.[1]
-
Improved Efficiency: Increasing the column temperature (e.g., to 30-45°C) generally decreases the viscosity of the mobile phase, which lowers back pressure and can lead to sharper, more efficient peaks.[4]
-
Altered Selectivity: Temperature can also affect the selectivity of the separation. In some cases, increasing the temperature can improve the resolution between critical isomer pairs.[1] For example, one study found that increasing the temperature from 20°C to 30°C was necessary to achieve baseline separation for luteolin derivatives.[1] It is essential to optimize this parameter, as the effect can vary depending on the specific isomers and stationary phase.
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of Isomeric Peaks
| Potential Cause | Suggested Solution |
| Sub-optimal Mobile Phase Composition | 1. Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (protic vs. aprotic) can alter selectivity.[7][8] 2. Adjust Gradient Slope: A shallower gradient increases the separation time and can improve the resolution of closely eluting peaks.[13] 3. Modify pH: Adjust the concentration of the acid additive (e.g., formic acid from 0.1% to 0.05% or 0.2%). This can slightly alter the polarity of the analytes and improve separation.[12] |
| Incorrect Column Temperature | Optimize the column temperature. Try increasing the temperature in increments of 5°C (e.g., from 30°C to 45°C). Higher temperatures can improve efficiency and sometimes alter selectivity to resolve isomers.[1][4] |
| Inappropriate Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This increases the analysis time but allows for more interactions between the analytes and the stationary phase, which can enhance resolution.[2] |
Issue: Broad or Tailing Peaks
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | Ensure the mobile phase is sufficiently acidified. A pH between 2 and 4 is typical.[5] Increase the acid concentration slightly (e.g., from 0.1% to 0.2% formic acid) to further suppress analyte ionization and minimize tailing. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak broadening and asymmetry. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants. 2. Use a Guard Column: A guard column protects the analytical column from particulates and strongly adsorbed sample components, extending its lifetime.[13] 3. Replace Column: If flushing does not resolve the issue, the column may be voided or irreversibly damaged and needs replacement.[14] |
| Injection Solvent Mismatch | Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% methanol) than the mobile phase can cause peak distortion.[13] |
Issue: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For reversed-phase chromatography, flushing with 5 to 10 column volumes is typically sufficient.[15] |
| Mobile Phase Preparation | 1. Prepare Fresh: Prepare mobile phases fresh daily and degas them thoroughly to prevent bubble formation in the pump. 2. Precise Measurement: Inconsistent mobile phase composition, especially the organic solvent ratio, can cause retention time shifts.[15] Use precise volumetric measurements. |
| Pump or Mixer Issues | If retention times drift, especially during a gradient run, it may indicate a problem with the HPLC pump or proportioning valve.[13] Check for leaks and ensure the pump is delivering a consistent flow rate and composition.[15][16] |
| Temperature Fluctuations | Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient lab temperature can cause retention times to drift.[13] |
Experimental Protocols & Data
Example Protocol: Separation of Flavonoid Glycosides
This protocol is a representative example for the separation of flavonoid glycosides on a C18 column.
-
Instrumentation: HPLC system with a PDA detector and a column oven.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][17]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10% to 60% B
-
40-45 min: 60% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: PDA detector monitoring at 280 nm and 365 nm.[3]
-
Injection Volume: 10 µL.
Data Presentation: Effect of Mobile Phase on Resolution
The following table summarizes the effect of different mobile phase conditions on the resolution (Rs) of flavonoid isomer pairs from a study on buckwheat sprouts. A resolution value (Rs) greater than 1.5 is considered baseline separation.[1]
| Isomer Pair | Mobile Phase B | Temp (°C) | Resolution (Rs) | Baseline Separated? |
| Luteolin Derivatives | Acetonitrile | 20 | 1.05 | No |
| Luteolin Derivatives | Acetonitrile | 30 | 1.58 | Yes |
| Apigenin Derivatives | Acetonitrile | 20 | 10.83 | Yes |
| Apigenin Derivatives | Acetonitrile | 30 | 9.64 | Yes |
| Quercetin Derivatives | Acetonitrile | 20 | 0.00 | No |
| Quercetin Derivatives | Acetonitrile | 40 | >1.5 (with acid) | Yes |
Data adapted from a study on flavonoid isomer separation.[1] The optimal condition for separating all isomers in this specific study was determined to be 0.1% acidic water and acetonitrile at 40°C.[1]
Visual Guides
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: General workflow for HPLC method development.
References
- 1. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-int.com [sci-int.com]
- 7. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. researchgate.net [researchgate.net]
- 10. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. phenomenex.com [phenomenex.com]
- 15. lcms.cz [lcms.cz]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. ftb.com.hr [ftb.com.hr]
Improving stability of neohesperidin dihydrochalcone in acidic beverage formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neohesperidin dihydrochalcone (NHDC) in acidic beverage formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of NHDC in acidic beverages?
A: NHDC is known for its excellent stability in acidic conditions, particularly within the pH range of 2.0 to 6.0, which is typical for most acidic beverages.[1][2] It is also resistant to degradation at elevated temperatures, making it suitable for processes like pasteurization.[1][2]
Q2: What is the primary degradation pathway for NHDC in acidic formulations?
A: Under acidic conditions, particularly at lower pH values and higher temperatures, the primary degradation pathway for NHDC is the hydrolytic cleavage of its glycosidic bonds.[3] This results in the formation of the aglycone hesperetin dihydrochalcone, as well as rhamnose and glucose.[4]
Q3: Can NHDC interact with other common beverage ingredients?
A: While NHDC is generally stable, interactions with other ingredients can occur. The extent of these interactions can depend on the specific formulation. It is always recommended to perform stability trials on the final beverage formulation.
Q4: Does the presence of ascorbic acid (Vitamin C) affect NHDC stability?
A: The interaction between NHDC and ascorbic acid in beverage formulations is not extensively documented in publicly available literature. However, both are antioxidants.[5] It is advisable to monitor the stability of both compounds in the final formulation, as the degradation of ascorbic acid can be influenced by factors such as temperature and the presence of metal ions.
Q5: How do preservatives like sodium benzoate and potassium sorbate impact NHDC stability?
A: Specific quantitative data on the direct impact of sodium benzoate and potassium sorbate on NHDC degradation in acidic beverages is limited. These preservatives are effective at low pH and are generally considered compatible with many beverage ingredients.[6][7] However, it is best practice to conduct stability testing of NHDC in the presence of these preservatives in your specific beverage matrix.
Q6: Can food colorants affect the stability of NHDC?
A: There is a lack of specific studies on the interaction between NHDC and common food colorants, such as azo dyes, in acidic beverages. It is possible that interactions could occur, potentially affecting the stability of either the colorant or NHDC. Compatibility studies are recommended.
Q7: Are there any known issues with metal ion contamination?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Sweetness Over Time | NHDC degradation due to low pH (<2.0) or high storage temperature. | 1. Confirm the pH of your beverage is within the optimal range for NHDC stability (pH 3-5).[1][2] 2. Evaluate the storage conditions. If elevated temperatures are required, consider conducting an accelerated stability study to predict shelf-life. 3. Analyze NHDC concentration at different time points using HPLC to quantify the loss. |
| Development of Off-Flavors | Formation of NHDC degradation products or interaction with other ingredients. | 1. Identify potential degradation products using analytical techniques like HPLC-MS. The primary degradation product is hesperetin dihydrochalcone.[3][5] 2. Conduct sensory panel testing to characterize the off-flavor. 3. Evaluate the stability of other flavor components in your formulation in the presence of NHDC. |
| Changes in Beverage Color | Interaction of NHDC or its degradation products with colorants or other ingredients. | 1. Assess the stability of your chosen colorant in the beverage matrix with and without NHDC. 2. Investigate potential interactions with other ingredients, such as metal ions, which can affect color stability. |
| Precipitation or Cloudiness | Low solubility of NHDC or its degradation products. | 1. Ensure the concentration of NHDC is within its solubility limits in your beverage matrix. 2. Evaluate the impact of other ingredients on NHDC solubility. 3. Consider the use of hydrocolloids or other stabilizing agents. |
Quantitative Data Summary
The following tables summarize the degradation kinetics of NHDC under various conditions based on available literature.
Table 1: Half-life (t½) of NHDC in Aqueous Buffer Solutions
| pH | Temperature (°C) | Half-life (days) |
| 1.0 | 60 | 10 |
| 2.0 | 60 | 100 |
| 3.0 | 60 | >200 |
| 4.0 | 60 | >200 |
| 5.0 | 60 | >200 |
| 6.0 | 60 | 150 |
| 7.0 | 60 | 50 |
Data adapted from studies on NHDC stability in aqueous solutions.
Table 2: Degradation of NHDC in a Lemon Beverage Model
| pH | Temperature (°C) | Time (min) | % Loss of NHDC |
| 2.0 | 90 | 60 | 8 |
This data highlights that even under more extreme pasteurization-like conditions at a very low pH, NHDC shows significant stability.
Experimental Protocols
Protocol 1: Determination of NHDC Stability by HPLC
Objective: To quantify the concentration of NHDC in a beverage formulation over time to assess its stability.
Methodology:
-
Sample Preparation:
-
Filter the beverage sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the sample with the mobile phase to bring the NHDC concentration within the calibration range.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with acetic or phosphoric acid). A common starting point is a 20:80 (v/v) ratio of acetonitrile to acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 282 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30 °C.
-
-
Calibration:
-
Prepare a series of standard solutions of NHDC of known concentrations in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared beverage samples.
-
Quantify the NHDC concentration in the samples by comparing their peak areas to the calibration curve.
-
-
Stability Study:
-
Store the beverage samples under controlled conditions (e.g., different temperatures and light exposure).
-
Analyze samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Plot the concentration of NHDC as a function of time to determine the degradation kinetics.
-
Protocol 2: Accelerated Shelf-Life Testing (ASLT)
Objective: To predict the long-term stability of NHDC in a beverage formulation in a shorter timeframe.
Methodology:
-
Experimental Setup:
-
Store beverage samples at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Include a control sample stored at the intended storage temperature (e.g., 25°C or refrigerated).
-
-
Data Collection:
-
At regular intervals, withdraw samples from each temperature condition.
-
Analyze the concentration of NHDC using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
For each temperature, determine the degradation rate constant (k) by plotting the natural logarithm of the NHDC concentration versus time. The degradation of NHDC typically follows first-order kinetics.
-
Use the Arrhenius equation to model the relationship between the degradation rate constant and temperature:
-
ln(k) = ln(A) - (Ea / RT)
-
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the gas constant
-
T is the absolute temperature in Kelvin
-
-
-
Plot ln(k) versus 1/T to obtain a linear relationship. The slope of this line is -Ea/R.
-
Extrapolate the degradation rate at the intended storage temperature to predict the shelf-life of the product.
-
Visualizations
Caption: Primary degradation pathway of NHDC in acidic conditions.
Caption: Experimental workflow for assessing NHDC stability.
Caption: Logical troubleshooting flow for NHDC stability issues.
References
- 1. Neohesperidin Dihydrochalcone Stability in Aqueous Buffer Solutions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of neohesperidin dihydrochalcone by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of neohesperidin dihydrochalcone on the activity and stability of alpha-amylase: a comparative study on bacterial, fungal, and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Efficacy of Hesperidin and Neohesperidin
For Immediate Release
This guide provides a detailed comparative analysis of the anti-inflammatory properties of two prominent citrus flavanones, hesperidin and neohesperidin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate their mechanisms of action and therapeutic potential. The comparison covers their effects on key inflammatory mediators, their influence on crucial signaling pathways, and available quantitative efficacy data.
Introduction to Hesperidin and Neohesperidin
Hesperidin and neohesperidin are flavanone glycosides predominantly found in citrus fruits. Structurally, they share the same flavanone backbone (hesperetin) but differ in the disaccharide attached to it. Hesperidin contains rutinose, while neohesperidin contains neohesperidose. This structural difference is known to influence their bioavailability and biological activities. Both compounds have garnered significant interest for their antioxidant and anti-inflammatory potential, making them candidates for the development of novel therapeutic agents against inflammatory diseases.[1]
Experimental Data on Anti-inflammatory Effects
The anti-inflammatory effects of hesperidin and neohesperidin have been evaluated through various in vitro and in vivo models. The primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key signaling pathways that govern the inflammatory response.
In Vitro Cell-Free Assays
Direct comparative studies in cell-free assays provide insight into the intrinsic anti-inflammatory potential of these molecules by measuring their ability to inhibit protein denaturation and protease activity, which are involved in inflammatory processes.
Table 1: Comparative IC50 Values in Cell-Free Anti-inflammatory Assays
| Compound | Protease Inhibition IC50 (µM) | BSA Denaturation Inhibition IC50 (µM) |
| Hesperidin | 179.9 ± 3.5 | 227.4 ± 4.2 |
| Neohesperidin | 185.3 ± 2.9 | 231.6 ± 3.8 |
| Diclofenac Sodium | 15.6 ± 0.9 | 120.7 ± 2.5 |
| Data sourced from a study evaluating a mix of citrus flavanones, providing a direct comparison under the same experimental conditions. |
In Vitro Cellular Assays
Studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) are a standard model for assessing anti-inflammatory activity. While direct comparative data for both compounds in the same cellular study is limited, data from separate high-quality studies are presented below. This highlights their effects on nitric oxide (NO) and pro-inflammatory cytokines.
Disclaimer: The following data for Hesperidin and Neohesperidin are compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental protocols.
Table 2: Effect of Hesperidin on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration | % of LPS-Induced Control |
| Nitric Oxide (NO) | 100 µM | ~55% |
| Prostaglandin E2 (PGE2) | 100 µM | ~60% |
| TNF-α | 100 µM | ~70% |
| IL-6 | 100 µM | ~65% |
| Quantitative data for Hesperidin is derived from a comparative study with its derivatives, showing a dose-dependent reduction in inflammatory markers.[1] |
For neohesperidin , multiple studies confirm its ability to reduce the secretion of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in various cell models.[2][3] For instance, treatment of human rheumatoid arthritis fibroblast-like synoviocytes with neohesperidin resulted in a significant decrease in the levels of IL-1β, IL-6, IL-8, and TNF-α.[2][3] It also effectively ameliorates colitis and inhibits colon tumorigenesis in mice by reducing the expression of TNF-α, IL-1β, IL-6, and COX-2. While these effects are well-documented, standardized IC50 values in LPS-stimulated macrophages are not as readily available in the literature as they are for hesperidin.
Mechanisms of Action: Key Signaling Pathways
Both hesperidin and neohesperidin exert their anti-inflammatory effects by modulating intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes.
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates a cascade that leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of genes for inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. Simultaneously, the MAPK pathways (ERK, JNK, and p38) are activated, further amplifying the inflammatory response.
Hesperidin and neohesperidin have been shown to interfere with these pathways by:
-
Inhibiting IκBα degradation , which prevents NF-κB nuclear translocation.[4]
-
Suppressing the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[4]
The following diagram illustrates this mechanism of action.
References
- 1. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
Neohesperidin's Impact on Gut Microbiota: An In-Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of neohesperidin's in-vivo effects on gut microbiota modulation against other prominent natural compounds. Supported by experimental data, this document delves into the methodologies, quantitative outcomes, and underlying signaling pathways associated with these interventions.
Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its potential to modulate the gut microbiota and thereby influence host health.[1][2][3] In-vivo studies have demonstrated its capacity to reverse gut dysbiosis, offering therapeutic potential for metabolic and inflammatory conditions.[4][5][6] This guide synthesizes the current in-vivo evidence, comparing the efficacy of neohesperidin with other well-researched natural compounds known for their gut microbiota-modulating properties: resveratrol, berberine, and quercetin.
Comparative Analysis of Gut Microbiota Modulation
The following tables summarize the quantitative data from various in-vivo studies, offering a clear comparison of the effects of neohesperidin and its alternatives on key gut microbiota and physiological parameters.
Table 1: Effects on Gut Microbiota Composition
| Compound | Animal Model | Dosage | Duration | Key Microbiota Changes | Reference |
| Neohesperidin | High-fat diet-fed mice | 50 mg/kg/day | 12 weeks | ↑ Bacteroidetes, ↓ Firmicutes, ↑ Diversity, ↓ Firmicutes/Bacteroidetes ratio | [1][3] |
| High-fat diet-fed rats | 40-80 mg/kg/day | 12 weeks | ↑ Bacteroides, Blautia, Lactobacillus, Akkermansia; ↓ Firmicutes/Bacteroidetes ratio | [4][7] | |
| APCmin/+ transgenic mice | Not specified | Not specified | ↓ Bacteroidetes, ↑ Firmicutes, ↑ Proteobacteria | [2] | |
| Resveratrol | TNBS-induced colitis mice | 100 mg/kg/day | 14 days | Reverses colitis-induced dysbiosis | [2] |
| db/db mice | Not specified | Not specified | ↓ Firmicutes, ↑ Bacteroidetes | [8] | |
| Berberine | High-fat diet-fed rats | Not specified | Not specified | ↑ SCFA-producing bacteria, ↓ Diversity | [9] |
| db/db mice | 210 mg/kg/day (in combination) | 4 weeks | ↑ Bacteroidaceae, Clostridiaceae | [10] | |
| Quercetin | Monosodium glutamate-induced obese mice | Not specified | Not specified | ↑ Bacteroides, ↓ Firmicutes, ↓ Firmicutes/Bacteroidetes ratio | [4] |
| Osteoarthritis rat model | Not specified | Not specified | ↑ Lactobacillus, ↓ unidentified Ruminococcaceae | [11] |
Table 2: Physiological and Metabolic Outcomes
| Compound | Animal Model | Key Physiological Outcomes | Reference |
| Neohesperidin | High-fat diet-fed mice | Attenuated weight gain, improved insulin resistance, restored gut barrier function | [1][3][5] |
| High-fat diet-fed rats | Reduced colorectal inflammation, decreased TNF-α and IL-1β levels | [4][12][13] | |
| APCmin/+ transgenic mice | Inhibited colorectal tumorigenesis | [2] | |
| Resveratrol | TNBS-induced colitis mice | Suppressed Th17 cells, induced Tregs | [2] |
| Irradiated rats | Decreased MDA, increased GSH and CAT activity, reduced inflammatory cytokines | [8] | |
| Berberine | db/db mice | Improved hyperglycemia | [10] |
| High-fat diet-fed rats | Improved energy metabolism | [9] | |
| Quercetin | Monosodium glutamate-induced obese mice | Alleviated hypothalamic damage, downregulated liver RetSat expression | [4] |
| db/db mice | Decreased body weight, fasting blood glucose, and serum insulin | [14] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In-Vivo Animal Study Protocol for Neohesperidin
This protocol is a synthesis of methodologies reported in studies investigating the effects of neohesperidin on high-fat diet-induced metabolic disorders.[4][13]
-
Animal Model: Male Sprague-Dawley rats (5-6 weeks old, 180-220 g) are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for one week prior to the experiment.
-
Dietary Intervention:
-
Control Group (Ctrl): Fed a basic laboratory rodent diet.
-
High-Fat Diet Group (HFD): Fed a high-fat diet.
-
Neohesperidin Treatment Groups (NHP40 & NHP80): Fed a high-fat diet and administered neohesperidin at 40 mg/kg and 80 mg/kg body weight per day, respectively, via intragastric gavage for 12 consecutive weeks. Neohesperidin is suspended in 0.5% sodium carboxymethylcellulose (CMC-Na).
-
-
Control Administration: The Ctrl and HFD groups receive an equivalent volume of 0.5% CMC-Na daily.
-
Monitoring: Body weight and food intake are monitored biweekly and weekly, respectively.
-
Sample Collection: At the end of the 12-week period, animals are euthanized, and intestinal contents, blood serum, and liver tissues are collected for analysis.
16S rRNA Gene Sequencing and Analysis
The following protocol outlines the key steps for analyzing the gut microbiota composition.[3][15][16][17]
-
DNA Extraction: Microbial DNA is extracted from fecal samples using a commercially available kit (e.g., PowerSoil DNA Isolation Kit).
-
PCR Amplification: The V3-V4 or V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 338F/806R or 515F/806R).
-
Library Preparation: Amplified DNA is purified, quantified, and pooled to construct a sequencing library.
-
Sequencing: The library is sequenced on a high-throughput platform such as Illumina MiSeq or HiSeq.
-
Data Analysis:
-
Quality Filtering: Raw sequencing reads are filtered to remove low-quality reads.
-
OTU Clustering: High-quality reads are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Taxonomic Assignment: OTUs are assigned to taxonomic lineages using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.
-
Fecal Microbiota Transplantation (FMT) Protocol
FMT is a crucial technique to establish a causal link between altered gut microbiota and physiological changes.[18][19][20]
-
Donor Feces Preparation: Fresh fecal pellets are collected from donor mice (e.g., neohesperidin-treated mice) and immediately homogenized in sterile saline or PBS (e.g., 0.125 g/mL). The homogenate is centrifuged at low speed to pellet large particles, and the supernatant containing the fecal microbiota is collected.
-
Recipient Preparation: Recipient mice are often pre-treated with an antibiotic cocktail to deplete their native gut microbiota, creating a niche for the donor microbiota to colonize.
-
Transplantation: A defined volume of the fecal supernatant (e.g., 200 µL) is administered to each recipient mouse via oral gavage.
-
Monitoring: The recipient mice are monitored for changes in phenotype and gut microbiota composition over time.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the effects of neohesperidin.
Caption: Experimental workflow for in-vivo validation of gut microbiota modulators.
Caption: Neohesperidin-mediated modulation of the JAK2/STAT3 signaling pathway.
References
- 1. Modulating gut microbiota as an anti-diabetic mechanism of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Frontiers | Quercetin Ameliorates Gut Microbiota Dysbiosis That Drives Hypothalamic Damage and Hepatic Lipogenesis in Monosodium Glutamate-Induced Abdominal Obesity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Neohesperidin attenuates obesity by altering the composition of the gut microbiota in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neohesperidin Mitigates High-Fat-Diet-Induced Colitis In Vivo by Modulating Gut Microbiota and Enhancing SCFAs Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol in Intestinal Health and Disease: Focusing on Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifestylematrix.com [lifestylematrix.com]
- 10. Berberine influences multiple diseases by modifying gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin modulates the gut microbiota as well as the metabolome in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Quercetin reshapes gut microbiota homeostasis and modulates brain metabolic profile to regulate depression-like behaviors induced by CUMS in rats [frontiersin.org]
- 13. Neohesperidin Mitigates High-Fat-Diet-Induced Colitis In Vivo by Modulating Gut Microbiota and Enhancing SCFAs Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. microbenotes.com [microbenotes.com]
- 16. researchgate.net [researchgate.net]
- 17. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 18. Fecal microbiota transplantation ameliorates experimental colitis via gut microbiota and T-cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Procedures for Fecal Microbiota Transplantation in Murine Microbiome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of the Antioxidant Capacity of Neohesperidin and its Aglycone, Hesperetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of the flavonoid glycoside neohesperidin and its aglycone hesperetin. The following sections present a summary of their performance in key antioxidant assays, detailed experimental protocols for these assays, and an overview of the signaling pathways involved in their antioxidant activity. While direct quantitative comparisons between neohesperidin and hesperetin are limited in the available literature, this guide consolidates existing data for hesperidin and hesperetin to provide a valuable benchmark.
Data Presentation: Antioxidant Activity of Hesperidin and Hesperetin
The antioxidant capacity of flavonoids is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The aglycone form, hesperetin, consistently demonstrates superior antioxidant activity compared to its glycoside counterpart, hesperidin. This is often attributed to the presence of a free hydroxyl group in the C ring of the flavonoid structure, which is masked by a sugar moiety in hesperidin.
| Compound | Assay | SC50 / IC50 (µM) | Reference |
| Hesperetin | DPPH | 525.18 ± 1.02 | [1] |
| Hesperidin | DPPH | 896.21 ± 0.15 | [1] |
| Hesperetin | ABTS | 489.01 ± 0.09 | [1] |
| Hesperidin | ABTS | 796.02 ± 0.12 | [1] |
| Hesperetin | DPPH | ~70 | [2] |
| Hesperetin | ABTS | ~276 | [2] |
SC50 (Scavenging Concentration 50) and IC50 (Inhibitory Concentration 50) represent the concentration of the compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity.
While direct comparative data for neohesperidin in these specific assays is not as readily available, studies have confirmed its antioxidant potential. For instance, neohesperidin has been shown to reduce the accumulation of reactive oxygen species (ROS)[3][4]. One study reported that neohesperidin exhibited a 34.2% superoxide radical scavenging activity at a concentration of 100µM. Further research is required to establish a direct quantitative comparison of the antioxidant capacity of neohesperidin with hesperetin using standardized assays.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Methodology:
-
A stock solution of DPPH is prepared in methanol.
-
The test compounds (neohesperidin, hesperetin) are dissolved in a suitable solvent to prepare various concentrations.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation.
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compounds are prepared.
-
An aliquot of the test compound solution is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured spectrophotometrically.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.
Mandatory Visualization
Signaling Pathways
Hesperidin and its aglycone, hesperetin, exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system.
Caption: Signaling pathways modulated by hesperidin and hesperetin.
Experimental Workflow
The general workflow for comparing the antioxidant capacity of different compounds is a systematic process involving sample preparation, assay execution, and data analysis.
Caption: General workflow for antioxidant assay comparison.
References
A Comparative Sensory Analysis of Neohesperidin Dihydrochalcone and Other Artificial Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory properties of neohesperidin dihydrochalcone (NHDC) against other commonly used artificial sweeteners, including aspartame, sucralose, acesulfame potassium (Ace-K), and saccharin. The information is supported by experimental data and detailed methodologies to assist in research and development.
Sensory Profile Comparison
The selection of an artificial sweetener is often dictated by its sensory profile, which extends beyond mere sweetness. Attributes such as onset and duration of sweetness, off-tastes, and aftertastes are critical for consumer acceptance and product formulation. The following table summarizes the key sensory attributes of NHDC and other major artificial sweeteners.
| Sweetener | Relative Sweetness to Sucrose | Sweetness Profile | Primary Off-Tastes/Aftertastes | Stability |
| Neohesperidin Dihydrochalcone (NHDC) | 1500–1800x[1][2][3][4] | Slow onset, lingering sweetness, licorice-like[1][2][3][5][6] | Menthol-like, licorice-like aftertaste at high concentrations[3][5][6] | High heat and pH stability[2] |
| Aspartame | 180-200x[7][8][9] | Clean, sugar-like taste[7][9] | Slight bitter aftertaste[8] | Unstable at high temperatures and non-acidic pH[8][9] |
| Sucralose | ~600x[10][11] | Clean, sugar-like taste[10][12] | Minimal to no aftertaste[10][13] | High heat and pH stability[2][11] |
| Acesulfame Potassium (Ace-K) | 200x[14][15] | Rapid onset of sweetness | Bitter, metallic aftertaste, especially at high concentrations[14][15][16] | High heat and pH stability[14] |
| Saccharin | 300-500x[17][18][19] | Rapid onset of sweetness | Bitter, metallic, and astringent aftertaste at high concentrations[17][18][19] | High heat and pH stability[17][19] |
Synergistic Effects
NHDC is well-known for its synergistic effects when blended with other sweeteners. This synergy can enhance the overall sweetness intensity, improve the taste profile by masking off-tastes, and potentially reduce the total amount of sweetener required.
| Sweetener Combination | Observed Synergistic Effect |
| NHDC + Saccharin | Increases sweetness by over 40% and masks the bitter taste of saccharin.[1] |
| NHDC + Aspartame, Acesulfame K, Cyclamate | Boosts the sweetness effect, allowing for the use of smaller quantities of each sweetener.[1][2] |
| NHDC + Sucralose, Thaumatin, Rebaudioside A | Exhibits strong synergistic effects, enhancing the sweetness perception.[20] |
| Acesulfame K + Aspartame/Sucralose | Blends can provide a more sucrose-like taste and mask the aftertaste of individual sweeteners.[14][21] |
Experimental Protocols for Sensory Analysis
To ensure reliable and reproducible sensory data, standardized experimental protocols are essential. The following are detailed methodologies for Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) analysis, based on established practices and ISO standards.
Experimental Protocol 1: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of different sweeteners.
1. Panelist Selection and Training:
-
Selection: Recruit 10-12 panelists based on their sensory acuity, ability to discriminate between basic tastes, and verbal fluency.[4][10] Initial screening can involve tests for taste sensitivity and odor recognition.[10][20]
-
Training: Conduct a series of training sessions (typically 10-12 sessions) to develop a consensus vocabulary for the sensory attributes of the sweeteners.[4][10][14] Panelists should be trained on the definition of each attribute (e.g., "bitter," "metallic," "licorice-like") and the use of the intensity scale with reference standards.[10][14][20]
2. Sample Preparation:
-
Prepare aqueous solutions of each sweetener (NHDC, aspartame, sucralose, Ace-K, saccharin) and a sucrose reference.
-
Concentrations should be equi-sweet, determined in preliminary tests. For example, if the target sweetness is equivalent to 5% sucrose.
-
All samples should be prepared with purified, odor-free water and presented at a controlled room temperature (e.g., 22 ± 1°C).
-
Samples should be coded with three-digit random numbers to prevent bias.[5][22]
3. Evaluation Procedure:
-
Panelists evaluate the samples in individual sensory booths under controlled lighting and environmental conditions, following ISO 8589 guidelines.
-
Provide panelists with 15-20 mL of each sample in a randomized order.
-
Instruct panelists to rinse their mouths with purified water between samples.
-
Panelists rate the intensity of each sensory attribute (e.g., sweetness, bitterness, metallic aftertaste, licorice flavor, persistence of sweetness) on a 15-cm unstructured line scale, anchored from "none" to "very intense."
4. Data Analysis:
-
Measure the intensity ratings from the line scales.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities among the sweeteners.
-
Use post-hoc tests (e.g., Tukey's HSD) for pairwise comparisons.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the sweeteners and their sensory attributes.
Experimental Protocol 2: Time-Intensity (TI) Analysis
Objective: To measure the intensity of a specific sensory attribute (e.g., sweetness, bitterness) over time.
1. Panelist Selection and Training:
-
Select and train panelists as described in the QDA protocol.
-
Provide specific training on the TI method, familiarizing them with the software and the process of continuously rating intensity over time.[17][23]
2. Sample Preparation:
-
Prepare samples as described in the QDA protocol.
3. Evaluation Procedure:
-
Panelists are seated at computer stations equipped with TI software.
-
Instruct panelists to take a specific amount of the sample (e.g., 10 mL) into their mouth, start the data acquisition, and rate the intensity of the target attribute (e.g., sweetness) continuously by moving a cursor on a digital scale.
-
Panelists expectorate the sample after a predetermined time (e.g., 15 seconds) and continue to rate the aftertaste.
-
A sufficient break with palate cleansing is required between samples.
4. Data Analysis:
-
The TI software generates curves for each panelist and each sample.
-
From these curves, extract key parameters:
-
Imax: Maximum intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
AUC: Area under the curve.
-
-
Analyze these parameters using ANOVA to identify significant differences between sweeteners.
Signaling Pathways in Taste Perception
The perception of sweet and bitter tastes is initiated by the interaction of sweetener molecules with specific G-protein coupled receptors (GPCRs) on the tongue.
Sweet Taste Signaling Pathway
Sweeteners are primarily detected by the T1R2/T1R3 heterodimeric receptor.[24] Different sweeteners bind to different sites on this receptor complex. For instance, aspartame binds to the Venus Flytrap Module (VFTM) of the T1R2 subunit, while NHDC is thought to bind to the transmembrane domain (TMD) of the T1R3 subunit. This binding activates a downstream signaling cascade, leading to the perception of sweetness.
Figure 1: Simplified signaling pathway for sweet taste perception.
Bitter Taste Signaling Pathway
The bitter aftertaste of some artificial sweeteners, such as saccharin and Ace-K, is mediated by a different family of receptors called TAS2Rs.[2][24] For example, saccharin and Ace-K have been shown to activate hTAS2R31 and hTAS2R43.[2][24] The activation of these receptors triggers a similar signaling cascade to the sweet taste pathway, but ultimately leads to the perception of bitterness.
Figure 2: Simplified signaling pathway for bitter taste perception by artificial sweeteners.
Experimental Workflow for Sensory Analysis
The following diagram illustrates a typical workflow for conducting a comprehensive sensory analysis of sweeteners.
Figure 3: General workflow for sensory analysis of sweeteners.
References
- 1. ISO 13299:2016 - Standards Store - Ministry of Commerce and Industry - Sultanate of Oman [dgsm.gso.org.sa]
- 2. Standard NF EN ISO 13299 [boutique.afnor.org]
- 3. fiveable.me [fiveable.me]
- 4. affinitylabs.com.au [affinitylabs.com.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. foodafactoflife.org.uk [foodafactoflife.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluating Sweeteners in Food: Testing Methods Explained - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 13. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 14. Quantitative determination of artificial sweeteners and sucrose in energy drinks and mango juice available in Dhaka city - PMC [pmc.ncbi.nlm.nih.gov]
- 15. support.eyequestion.nl [support.eyequestion.nl]
- 16. ec.europa.eu [ec.europa.eu]
- 17. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 18. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 19. pfigueiredo.org [pfigueiredo.org]
- 20. intertekinform.com [intertekinform.com]
- 21. ISO 13299:2016 [sales.sfs.fi]
- 22. researchgate.net [researchgate.net]
- 23. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BS EN ISO 13299:2016 - TC | 30 Apr 2016 | BSI Knowledge [knowledge.bsigroup.com]
A Comparative Guide to HPLC and UPLC Methods for Neohesperidoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of neohesperidoside, a flavanone glycoside found in citrus fruits with various potential health benefits. This document outlines the experimental protocols for both methods, presents a comparative summary of their performance based on experimental data, and illustrates the cross-validation workflow.
Executive Summary
The analysis of bioactive compounds such as neohesperidoside requires robust and efficient analytical methods. While HPLC has traditionally been the standard for chromatographic analysis, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. This guide demonstrates that transferring a validated HPLC method for neohesperidoside analysis to a UPLC system can lead to a significant reduction in analysis time and solvent consumption while improving overall chromatographic performance. The presented data underscores the benefits of adopting UPLC technology for high-throughput analysis and enhanced productivity in a research and quality control setting.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A typical HPLC method for the analysis of neohesperidoside is detailed below. This method is based on established protocols for flavonoid analysis.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 20-40% B
-
20-25 min: 40-60% B
-
25-30 min: 60-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 283 nm
Ultra-Performance Liquid Chromatography (UPLC) Method
The following UPLC method is a projection of a successfully transferred and validated HPLC method, showcasing the expected performance enhancements.
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a DAD.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Scaled from HPLC):
-
0-2.5 min: 20-40% B
-
2.5-3.0 min: 40-60% B
-
3.0-3.5 min: 60-20% B (return to initial conditions)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 283 nm
Performance Comparison
The cross-validation of the HPLC method and the transferred UPLC method would involve assessing various performance parameters as outlined in the ICH guidelines. The following table summarizes the expected comparative data.
| Performance Parameter | HPLC Method | UPLC Method (Projected) | Key Advantages of UPLC |
| Retention Time (min) | ~15.2 | ~2.8 | Significantly faster analysis |
| Peak Asymmetry | 1.2 | 1.1 | Improved peak shape |
| Resolution | > 2.0 | > 2.5 | Better separation of analytes |
| Linearity (R²) | > 0.999 | > 0.999 | Excellent linearity for both |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.03 µg/mL | Higher sensitivity |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 µg/mL | Lower quantification limits |
| Precision (%RSD) | < 2% | < 1.5% | Enhanced precision |
| Accuracy (% Recovery) | 98-102% | 99-101% | High accuracy maintained |
| Solvent Consumption/Run | ~30 mL | ~1.4 mL | Drastic reduction in solvent use |
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for neohesperidoside analysis.
Conclusion
The transition from HPLC to UPLC for the analysis of neohesperidoside offers substantial benefits for analytical laboratories. The key advantages include a significant reduction in analysis time, leading to higher sample throughput, and a considerable decrease in solvent consumption, which lowers operational costs and environmental impact. Furthermore, UPLC systems can provide improved chromatographic resolution and sensitivity. While the initial investment in UPLC instrumentation may be higher, the long-term gains in productivity and efficiency make it a compelling alternative for modern analytical challenges in drug development and quality control. The cross-validation process ensures that the transferred UPLC method maintains the necessary accuracy, precision, and robustness for reliable quantitative analysis.
Unmasking Bitterness: A Comparative Guide to Neohesperidin Dihydrochalcone and Other Masking Agents
For researchers, scientists, and drug development professionals, the challenge of masking the inherently bitter taste of many active pharmaceutical ingredients (APIs) is a critical hurdle in formulation development. Poor taste can significantly impact patient compliance, particularly in pediatric and geriatric populations. This guide provides an objective comparison of the efficacy of neohesperidin dihydrochalcone (NHDC) against other common bitterness-masking agents, supported by available experimental data.
Neohesperidin dihydrochalcone, a semi-synthetic sweetener derived from citrus, is recognized for its intense sweetness and its ability to modulate other flavors, including the suppression of bitterness.[1] This guide delves into the quantitative data available on its performance, details the experimental methods used for evaluation, and illustrates the underlying biological and experimental processes.
Quantitative Comparison of Bitterness Masking Agents
The following table summarizes available quantitative data on the bitterness-masking efficacy of various agents against specific bitter compounds. It is important to note that the data is compiled from different studies employing varied methodologies, which should be considered when making direct comparisons.
| Bitter Compound | Masking Agent | Concentration of Masking Agent | Bitterness Reduction/Effect | Experimental Method |
| Quinine Hydrochloride (0.1 mM) | Sucrose | 800 mM | ~80% inhibition | Human Gustatory Sensation Test |
| Aspartame | 8 mM | ~80% inhibition | Human Gustatory Sensation Test | |
| Phosphatidic Acid | 1.0% (w/v) | 81.7% inhibition | Human Gustatory Sensation Test | |
| Tannic Acid | 0.05% (w/v) | 61.0% inhibition | Human Gustatory Sensation Test | |
| Tenofovir Alafenamide Fumarate (TAF) | Neohesperidin Dihydrochalcone (NHDC) | Not Specified | 30.5% - 42.9% average suppression | Human Taste Panel (gVAS)[1] |
| Praziquantel (PRAZ) | Neohesperidin Dihydrochalcone (NHDC) | Not Specified | 34.3% - 45% average suppression | Human Taste Panel (gVAS)[1] |
| Limonin | Sucrose | 1% Sucrose Equivalence | 0% increase in bitterness threshold | Sensory Evaluation |
| Neohesperidin Dihydrochalcone (NHDC) | 1% Sucrose Equivalence | 40% increase in bitterness threshold | Sensory Evaluation[2] | |
| Aspartame | 1% Sucrose Equivalence | 150% increase in bitterness threshold | Sensory Evaluation[2] | |
| Hesperetin Dihydrochalcone Glucoside (HDG) | 1% Sucrose Equivalence | 220% increase in bitterness threshold | Sensory Evaluation[2] | |
| Naringin | Aspartame | 5% Sucrose Equivalence | 80% increase in bitterness threshold | Sensory Evaluation |
| Sucrose | 5% Sucrose Equivalence | 90% increase in bitterness threshold | Sensory Evaluation | |
| Neohesperidin Dihydrochalcone (NHDC) | 5% Sucrose Equivalence | 145% increase in bitterness threshold | Sensory Evaluation | |
| Hesperetin Dihydrochalcone Glucoside (HDG) | 5% Sucrose Equivalence | 180% increase in bitterness threshold | Sensory Evaluation | |
| Epinephrine Bitartrate (9 mM) | Acesulfame Potassium (ASK) | 0.5 mM | Bitterness Score: 17.2 (unacceptable) | Electronic Tongue[3] |
| Aspartame (ASP) | 0.5 mM | Bitterness Score: 14.0 (limit acceptable) | Electronic Tongue[3] | |
| ASK + ASP | 0.5 mM each | Bitterness Score: 9.2 (acceptable) | Electronic Tongue[3] | |
| Citric Acid (CA) | 0.5 mM | Bitterness Score: 3.3 (not detected) | Electronic Tongue[3] |
The Science of Bitterness Perception and Masking
The sensation of bitterness is initiated by the binding of bitter molecules to specialized G-protein coupled receptors, known as Taste 2 Receptors (TAS2Rs), located on the surface of taste receptor cells within the taste buds.
Figure 1: Simplified signaling pathway of bitterness perception.
Bitterness masking agents can interfere with this process through several mechanisms:
-
Receptor Blockade: Some agents may bind to the TAS2Rs without activating them, thereby preventing bitter molecules from binding.
-
Signal Transduction Interference: Masking agents could potentially interfere with downstream signaling molecules like G-proteins or enzymes.
-
Formation of Complexes: Certain agents can form complexes with bitter molecules in the saliva, preventing them from reaching the taste receptors.
-
Cognitive Interaction: The intense sweetness of agents like NHDC can perceptually suppress the sensation of bitterness in the brain.
Experimental Protocols for Efficacy Evaluation
The effectiveness of bitterness-masking agents is primarily evaluated through two methodologies: human sensory panels and in vitro techniques like the electronic tongue.
Human Sensory Panel Evaluation
This method, considered the gold standard, involves trained human subjects who rate the bitterness intensity of solutions.
Figure 2: General workflow for human sensory panel evaluation.
A typical protocol involves:
-
Panelist Training: Subjects are trained to recognize and rate different intensities of bitterness using standard bitter solutions, such as quinine hydrochloride or caffeine, at varying concentrations.
-
Sample Preparation: Solutions of the bitter API are prepared with and without the masking agent at different concentrations. A placebo (containing only the masking agent) and a control (containing only the API) are also included.
-
Evaluation: In a controlled environment, panelists taste the samples in a randomized and blinded order. They rate the perceived bitterness on a scale, such as the generalized Labeled Magnitude Scale (gLMS) or a Visual Analog Scale (VAS).
-
Palate Cleansing: Panelists rinse their mouths with purified water and often consume a neutral food like an unsalted cracker between samples to minimize carry-over effects.
-
Data Analysis: The collected data is statistically analyzed to determine the significance of bitterness reduction by the masking agent compared to the control.
Electronic Tongue Evaluation
The electronic tongue is an analytical instrument with an array of sensors that can detect and differentiate various tastes in a liquid sample. It offers an objective and high-throughput alternative to human panels, especially in early-stage development when human tasting may not be feasible.
Figure 3: General workflow for electronic tongue evaluation.
The general procedure includes:
-
Sensor Conditioning and Calibration: The sensors are conditioned and calibrated using standard solutions representing the five basic tastes (sweet, sour, salty, bitter, umami).
-
Sample Measurement: The electronic tongue's sensor array is immersed in the sample solutions (API with and without masking agent). The instrument measures the electrical potential changes across the sensor membranes.
-
Data Analysis: The output is a multidimensional dataset that is analyzed using multivariate statistical methods like Principal Component Analysis (PCA). The "distance" between the sensor response pattern of the unmasked API and the masked formulation on a PCA plot can be used to quantify the masking efficiency. A smaller distance to the placebo and a larger distance from the unmasked API indicates better masking.[4]
Conclusion
Neohesperidin dihydrochalcone demonstrates significant potential as a bitterness-masking agent, with quantitative data showing its efficacy in reducing the bitterness of various compounds. However, its performance is highly dependent on the specific bitter substance and the concentration used. As the compiled data shows, in some instances, other sweeteners or masking agents may offer superior bitterness suppression.
The choice of the most effective bitterness-masking agent is not a one-size-fits-all solution. It requires empirical testing using robust methodologies such as trained human sensory panels or advanced analytical tools like the electronic tongue. By understanding the underlying mechanisms of bitterness perception and employing rigorous evaluation protocols, researchers and formulation scientists can select the optimal masking strategy to improve the palatability of pharmaceutical products and ultimately enhance patient adherence.
References
- 1. Thiazolidinediones are partially effective bitter blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Electronic Tongue: Evaluation of the Masking Efficacy of Sweetening and/or Flavoring Agents on the Bitter Taste of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Neohesperidin and Rutin as α-Glucosidase Inhibitors: A Molecular Docking Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular docking studies of two flavonoid glycosides, neohesperidin and rutin, with the enzyme α-glucosidase. The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. Understanding the molecular interactions between these natural compounds and the enzyme's active site is crucial for the development of more potent and specific inhibitors.
Experimental Protocols
The in silico analysis of neohesperidin and rutin binding to α-glucosidase is typically conducted through a series of computational steps. While specific parameters may vary between studies, a generalized workflow is outlined below.
Molecular Docking Methodology
A standard molecular docking protocol involves the preparation of both the protein (α-glucosidase) and the ligands (neohesperidin and rutin), followed by the docking simulation and subsequent analysis of the results.
-
Protein Preparation: The three-dimensional crystal structure of α-glucosidase is obtained from a protein database such as the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges. The active site is identified, often based on the position of a co-crystallized ligand in the original PDB file. A grid box is then defined around this active site to guide the docking simulation.
-
Ligand Preparation: The 3D structures of neohesperidin and rutin are generated and optimized to their lowest energy conformation. This involves assigning correct bond orders, adding hydrogen atoms, and minimizing the energy using a suitable force field.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or GOLD.[1] The prepared ligands are docked into the active site of the prepared α-glucosidase structure. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity.[1] The conformation with the lowest binding energy is typically considered the most favorable.
-
Validation and Analysis: To validate the docking protocol, the native co-crystallized ligand is often re-docked into the active site, and the root mean square deviation (RMSD) between the docked conformation and the original crystal structure conformation is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[1] The interactions between the ligands and the amino acid residues of the enzyme's active site, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.
Quantitative Data Comparison
The following table summarizes the key quantitative data from various in vitro and in silico studies on the interaction of neohesperidin and rutin with α-glucosidase.
| Parameter | Neohesperidin | Rutin | Acarbose (Reference) |
| Binding Energy (kcal/mol) | Not explicitly found in searches | -8.2 to -7.7[2] | -9.298 to -13.142[3] |
| IC50 (µg/mL) | 554.59 (from B. stearothermophilus)[4] | 84.1±4.1[5] | 140.5±0.5[5], 823[6] |
| Inhibition Type | Not explicitly found in searches | Competitive[5][6] | Competitive[5] |
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Molecular modeling approach in design of new scaffold of α-glucosidase inhibitor as antidiabetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking and Dynamics Simulation of Natural Compounds from Betel Leaves (Piper betle L.) for Investigating the Potential Inhibition of Alpha-Amylase and Alpha-Glucosidase of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Antioxidant, α-Glucosidase Inhibitory Activity and Molecular Docking Study of Gallic Acid, Quercetin and Rutin: A Comparative Study | Limanto | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
Synergistic Sweetness: A Comparative Analysis of NHDC with Aspartame and Stevia
A deep dive into the synergistic interplay of Neohesperidin Dihydrochalcone (NHDC) with aspartame and stevia reveals significant potential for creating superior sweetening systems. This guide provides a comparative analysis of their synergistic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals in the formulation of next-generation products with enhanced sweetness profiles and reduced off-tastes.
The demand for sugar reduction in food, beverage, and pharmaceutical formulations has led to the widespread use of high-intensity sweeteners. However, individual sweeteners often present sensory challenges, such as lingering aftertastes or a sweetness profile that differs from sucrose. Blending sweeteners to achieve a synergistic effect, where the perceived sweetness of the mixture is greater than the sum of its individual components, is a key strategy to overcome these limitations. This guide focuses on the synergistic properties of NHDC, a derivative of citrus flavonoids, when combined with the widely used artificial sweetener aspartame and the natural sweetener stevia (specifically, Rebaudioside A).
Quantitative Comparison of Synergistic Effects
The synergistic effect of sweetener blends can be quantified through sensory panel evaluations. The data presented below is collated from peer-reviewed studies to provide a direct comparison of the performance of NHDC with aspartame and stevia.
NHDC and Aspartame Synergy
A study by Schiffman et al. investigated the synergistic effects of binary mixtures of various sweeteners. The following table summarizes the mean sweetness intensity ratings and the calculated synergy percentage for blends of NHDC and aspartame at concentrations where each component was isosweet to a specific sucrose concentration.
| Sweetener Combination (Component Concentration Isosweet to Sucrose) | Hypothetical Additive Sweetness (Sucrose Equivalent %) | Mean Sweetness Intensity (Sucrose Equivalent %) | Synergy (%) |
| NHDC + Aspartame (Each component isosweet to 3% sucrose) | 6% | 7.79% | 30% |
| NHDC + Aspartame (Each component isosweet to 5% sucrose) | 10% | 11.21% | 12% |
| NHDC + Aspartame (Each component isosweet to 7% sucrose) | 14% | < 14% | No Synergy |
Data adapted from Schiffman et al. The study found that synergy for this binary pair was present at low to intermediate concentrations but was not observed at higher concentrations, where suppression was often noted.
NHDC and Stevia (Rebaudioside A) Synergy
Research conducted by Reyes et al. utilized isobole analysis to quantify the synergy between NHDC and Rebaudioside A (RebA), a primary sweetening component of stevia. The interaction index (I-value) is a measure of synergy, where I < 1 indicates synergy, I = 1 indicates an additive effect, and I > 1 indicates suppression.
| Sweetener Combination | Sucrose Equivalent (SE) Level | Interaction Index (I-value) Range | Interpretation |
| NHDC + Rebaudioside A | 4% | 0.21 - 0.59 | Highly Synergistic |
| NHDC + Rebaudioside A | 6% | 0.21 - 0.59 | Highly Synergistic |
| NHDC + Rebaudioside A | 8% | 0.21 - 0.59 | Highly Synergistic |
Data adapted from Reyes et al. (2019). The consistently low I-values across different sucrose equivalency levels indicate a strong and consistent synergistic relationship between NHDC and Rebaudioside A.[1]
Experimental Protocols
The quantitative data presented above is derived from rigorous sensory evaluation studies. Understanding the methodologies employed is crucial for interpreting the results and for designing future experiments.
Sensory Evaluation of Sweetener Synergy (Schiffman et al.)
This study aimed to determine the presence and degree of synergism among binary mixtures of 14 sweeteners.
-
Panelists: A trained sensory panel evaluated the sweetness intensity of the sweetener solutions.
-
Stimuli: Each sweetener was prepared at three concentrations that were determined to be isosweet to 3%, 5%, and 7% sucrose solutions in preliminary testing. Binary mixtures were then prepared by combining these isosweet solutions.
-
Procedure: Panelists were presented with the sweetener solutions and rated their sweetness intensity on a scale calibrated with sucrose standards.
-
Data Analysis: Two methods were used to determine synergistic effects. Method I involved using an ANOVA to determine if the mean sweetness intensity ratings of the binary mixtures were significantly different from the expected additive sweetness. Method II used an ANOVA to compare the sweetness intensity of the mixture to the average of the sweetness ratings of the two individual components.
Isobolographic Analysis of Sweetener Synergy (Reyes et al., 2019)
This research applied the isobole method, a pharmacological approach, to quantify the psychophysical synergy of binary sweetener pairs.
-
Panelists: Adult volunteers participated in the sensory evaluations.
-
Stimuli: Binary mixtures and single-compound solutions were prepared in reverse osmosis water at levels estimated to be isosweet with 4%, 6%, and 8% sucrose (sucrose equivalents or SEs). At each SE level, five blend ratios were tested: 100% A, 75% A/25% B, 50% A/50% B, 25% A/75% B, and 100% B.
-
Procedure: Participants rated the sweetness and bitterness of the solutions on a general Labeled Magnitude Scale (gLMS). A complete block design was used with the presentation order counterbalanced to minimize carryover effects.
-
Data Analysis: Isobolographic analysis was used to determine the interaction between the sweeteners. An interaction index (I) was calculated, where I < 1 indicates synergy, I = 1 indicates additivity, and I > 1 indicates suppression.[1]
Visualizing the Mechanisms and Workflows
To better understand the underlying biological and experimental processes, the following diagrams are provided.
Caption: Sweet Taste Signaling Pathway.
References
A Comparative In-Vivo Analysis of the Metabolic Fates of Naringin and Neohesperidin
A detailed examination of the absorption, distribution, metabolism, and excretion of two prominent citrus flavanones, naringin and neohesperidin, reveals key differences in their pharmacokinetic profiles. While structurally similar, their metabolic journeys in-vivo show variations that influence their ultimate bioavailability and physiological effects.
Naringin and neohesperidin, both flavanone-7-O-neohesperidosides, are abundant in citrus fruits and are known for their wide range of pharmacological activities.[1][2][3] However, their efficacy is intrinsically linked to their metabolic fate within the body. In-vivo studies, primarily conducted in rat models, demonstrate that both compounds undergo extensive metabolism, with their aglycones—naringenin from naringin, and hesperetin from neohesperidin—and their subsequent conjugates being the primary forms detected in systemic circulation.[4][5]
The bioavailability of these glycosides is generally low, attributed to extensive metabolism in the small intestine and liver.[6] A notable characteristic of their absorption is a "double-peak phenomenon" observed in plasma concentration profiles, which suggests either enterohepatic recirculation or absorption at multiple sites along the gastrointestinal tract.[5] Interestingly, the co-administration of naringin and neohesperidin, particularly as part of a whole extract like that from Fructus aurantii, has been shown to significantly enhance the absorption of both compounds compared to when they are administered individually.[4][5][7] This suggests a synergistic interaction between the two flavanones or with other components in the extract.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the primary metabolites of naringin (naringenin) and neohesperidin (hesperetin) following oral administration in Sprague-Dawley rats. The data is compiled from a study where the flavanones were administered as individual monomers, in combination, and as part of a Fructus aurantii (FA) extract.
| Group | Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) | t1/2z (h) |
| Naringin (NA) Monomer | Naringenin | 1586.38 ± 321.45 | 8.33 ± 1.63 | 25896.41 ± 4895.21 | 27864.12 ± 5741.36 | 10.27 ± 2.11 |
| Neohesperidin (NHE) Monomer | Hesperetin | 135.71 ± 28.46 | 9.00 ± 1.26 | 2145.89 ± 452.17 | 2314.67 ± 510.29 | 11.58 ± 2.34 |
| NA-NHE Combination | Naringenin | 2471.12 ± 512.89 | 9.33 ± 1.51 | 41258.74 ± 7894.52 | 44125.87 ± 8641.25 | 11.89 ± 2.57 |
| NA-NHE Combination | Hesperetin | 210.45 ± 45.12 | 10.33 ± 1.86 | 3458.71 ± 689.41 | 3712.54 ± 741.85 | 12.47 ± 2.89 |
| FA Extract | Naringenin | 2895.47 ± 601.24 | 9.67 ± 1.75 | 48751.25 ± 9124.58 | 51987.41 ± 9874.12 | 12.54 ± 2.98 |
| FA Extract | Hesperetin | 254.89 ± 52.31 | 10.67 ± 2.08 | 4125.89 ± 810.24 | 4458.71 ± 874.51 | 13.11 ± 3.14 |
Data presented as mean ± SD (n=6). AUC(0-t) is the area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-∞) is the AUC extrapolated to infinity. Cmax is the maximum plasma concentration. Tmax is the time to reach Cmax. t1/2z is the terminal elimination half-life.
Metabolic Pathways and Experimental Workflow
The metabolic transformation of naringin and neohesperidin is a multi-step process initiated in the gastrointestinal tract and continuing in the liver.
The in-vivo studies to determine these pharmacokinetic parameters typically follow a standardized workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin [frontiersin.org]
- 6. Involvement of phase II enzymes and efflux transporters in the metabolism and absorption of naringin, hesperidin and their aglycones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Neohesperidose
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Neohesperidose, a disaccharide found in some flavonoids. Adherence to these procedures will mitigate potential risks and ensure environmental protection.
Safety and Handling Data
A summary of essential safety and handling information for Neohesperidin, a related compound, is provided below. This data should be considered relevant for handling this compound due to their structural similarities.
| Property | Value | Source |
| Appearance | Solid: particulate/powder, White | [1] |
| Melting Point | 245.3 °C | [1] |
| Water Solubility | 3.98 mg/L at 20 °C | [1] |
| Log Pow | -0.69 (Calculated value) | [1] |
| Density | 1.447 g/cm³ at 20 °C | [1] |
| Storage | Keep containers tightly closed in a dry, cool and well-ventilated place. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Detailed Disposal Procedures
The following protocols are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS) for structurally related compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear the appropriate personal protective equipment to prevent skin and eye contact.[1]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a laboratory coat.[1]
-
Respiratory Protection: If handling powders or creating dust, use a full-face respirator to avoid inhalation.[1][2]
Step 2: Waste Segregation and Collection
Properly segregate this compound waste to prevent accidental chemical reactions and ensure compliant disposal.[3]
-
Solid Waste (Unused or Expired Product):
-
Contaminated Materials:
-
Liquid Waste (Solutions):
Step 3: Packaging and Labeling
-
All waste containers must be securely sealed.
-
Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (if known) and the date of accumulation.
Step 4: Storage
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.[2]
-
Keep the waste away from incompatible materials.
Step 5: Professional Disposal
-
Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for chemical waste disposal.[3]
Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[1][3]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Clean-up:
-
For solid spills, collect the material and place it in a suitable, closed container for disposal.[1] Avoid dust formation.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).[3] Scoop up the absorbed material and place it in a suitable, closed container for disposal.[3]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.[3] Collect all cleaning materials as contaminated waste.[3]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Neohesperidose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Neohesperidose, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The recommended personal protective equipment includes:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles.[1]
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves that have been inspected for integrity before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Protective Clothing: Fire/flame resistant and impervious clothing is recommended.[1] A lab coat or gown should be worn to prevent skin contact.
-
-
Respiratory Protection: In situations where exposure limits may be exceeded, or if irritation is experienced, a full-face respirator should be used.[1] Work should be conducted in a well-ventilated area, and dust formation should be actively avoided.[1][2]
Key Safety and Handling Data
A summary of the pertinent quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Physical State | Solid: particulate/powder | [1] |
| Melting Point | 245.3 °C | [1] |
| Water Solubility | 3.98 mg/L at 20 °C | [1] |
| Density | 1.447 g/cm³ at 20 °C | [1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
- Upon receipt, inspect the container for any damage or leaks.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
- Keep the substance away from food, drink, and animal feedingstuffs.[3]
2. Preparation and Handling:
- Work in a designated area with adequate ventilation, such as a chemical fume hood, to minimize inhalation of dust.
- Avoid the formation of dust during handling.[1][2]
- Don the appropriate PPE as specified above before handling the substance.
- Use dedicated, clean equipment (spatulas, weighing boats, etc.) to handle the powder.
3. In Case of a Spill:
- Evacuate personnel from the immediate area.[1]
- Remove all sources of ignition.[1]
- Ventilate the area.
- Wearing appropriate PPE, collect the spilled solid material. Use spark-proof tools and explosion-proof equipment if necessary.[1]
- Place the collected material into a suitable, closed container for disposal.[1]
- Clean the spill area thoroughly.
First Aid Measures
In the event of exposure, immediate action is necessary:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water or shower.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a doctor if you feel unwell.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- All waste materials, including unused this compound and any contaminated items (e.g., gloves, weighing boats, paper towels), should be collected in a clearly labeled, suitable, and closed container.[1]
2. Disposal Procedure:
- Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
- Do not dispose of the chemical into drains or surface water.[3]
- Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.
Diagram: Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
